2-(2-Phenylmethoxyphenyl)phenol
Description
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15/h1-13,20H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPIASOEFBJOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391291 | |
| Record name | 2-(2-phenylmethoxyphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201405-69-8 | |
| Record name | 2-(2-phenylmethoxyphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Phenylmethoxyphenyl)phenol: A Technical Guide to Structure, Synthesis, and Applications
Executive Summary
In the realm of advanced organic synthesis and materials science, the controlled desymmetrization of symmetrical precursors is a foundational strategy for generating complex bifunctional scaffolds. 2-(2-Phenylmethoxyphenyl)phenol —systematically known as 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol—represents a critical intermediate in this domain. By breaking the
This whitepaper provides an in-depth technical analysis of 2-(2-Phenylmethoxyphenyl)phenol, detailing its physicochemical properties, the mechanistic causality behind its selective synthesis, and its downstream utility in the development of chiral phosphoramidite ligands and dibenzofuran-based optoelectronic materials.
Chemical Identity & Physicochemical Profiling
The structural dichotomy of 2-(2-Phenylmethoxyphenyl)phenol dictates its reactivity. The steric bulk of the benzyl group restricts free rotation around the biphenyl C-C axis, pre-organizing the molecule for specific intramolecular cyclizations or dictating the chiral environment when coordinated to transition metals.
Quantitative data regarding its structural and physical properties, aggregated from authoritative chemical databases like [1] and [2], are summarized in the table below.
| Property | Value |
| IUPAC Name | 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol |
| Common Name | 2-(2-Phenylmethoxyphenyl)phenol |
| CAS Registry Number | 201405-69-8 |
| Molecular Formula | C19H16O2 |
| Molecular Weight | 276.33 g/mol |
| Topological Polar Surface Area (TPSA) | 29.5 Ų |
| Predicted LogP | ~5.3 |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
| Rotatable Bonds | 4 |
Strategic Role in Organic Synthesis
The value of 2-(2-Phenylmethoxyphenyl)phenol lies in its orthogonal reactivity. The free hydroxyl group can be readily functionalized (e.g., triflated, phosphitylated, or etherified), while the benzyl group remains stable under a wide range of basic, acidic, and nucleophilic conditions. When deprotection is required, standard hydrogenolysis (Pd/C,
Reaction pathways demonstrating the synthesis and downstream applications of the target compound.
Experimental Methodology: Selective Mono-Benzylation Protocol
Synthesizing 2-(2-Phenylmethoxyphenyl)phenol requires strict kinetic and thermodynamic control to prevent the formation of the bis-benzylated byproduct. The following protocol is engineered as a self-validating system , ensuring that each step provides observable feedback to the chemist.
Step-by-step experimental workflow for the selective mono-benzylation of 2,2'-biphenol.
Step-by-Step Protocol & Mechanistic Causality
Step 1: System Preparation
-
Action: Charge a flame-dried, round-bottom flask with 2,2'-biphenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Purge the system with Argon for 15 minutes.
-
Causality: Electron-rich biphenols are highly susceptible to oxidative degradation into diphenoquinones under basic conditions. The Argon purge displaces oxygen, preventing this side reaction.
Step 2: Base Addition
-
Action: Add anhydrous Potassium Carbonate (
, 1.2 eq) to the solution and stir at room temperature for 30 minutes. -
Causality:
is a mild base. It selectively deprotonates the more acidic first phenolic OH ( ) without fully deprotonating the second ( ). This creates a mono-phenoxide, establishing the thermodynamic foundation for mono-selectivity. -
Self-Validation Check: The solution will transition from colorless to a pale yellow tint, visually confirming the formation of the phenoxide anion.
Step 3: Electrophile Addition (Kinetic Control)
-
Action: Cool the mixture to 0 °C. Add Benzyl Bromide (1.05 eq) dropwise over 45 minutes via an addition funnel.
-
Causality: Dropwise addition at sub-ambient temperatures prevents localized concentration spikes of the electrophile. This kinetic control is paramount to suppress the secondary
reaction that yields the bis-benzylated impurity. -
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The starting material (
) will diminish, while the target mono-benzylated product ( ) emerges. If a spot at (bis-benzylated) appears and grows beyond trace levels, the addition rate is too fast and must be reduced.
Step 4: Thermal Maturation
-
Action: Gradually warm the reaction to room temperature, then heat to 80 °C for 12 hours.
-
Causality: Heating ensures complete conversion of the sterically hindered intermediate. DMF accelerates the
substitution due to its polar aprotic nature, which poorly solvates the phenoxide anion, thereby increasing its nucleophilicity.
Step 5: Workup and Purification
-
Action: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient elution: 100% Hexane to 85:15 Hexane:EtOAc). -
Causality: The gradient elution leverages the distinct polarity differences between the unreacted biphenol (highly polar), the mono-benzylated product (moderately polar), and the bis-benzylated byproduct (non-polar), ensuring
purity of the isolated 2-(2-Phenylmethoxyphenyl)phenol.
Downstream Applications: Ligands & Advanced Materials
Once isolated, 2-(2-Phenylmethoxyphenyl)phenol serves as a springboard for two major chemical trajectories:
-
Chiral Phosphoramidite Ligands: The free phenolic hydroxyl group can be reacted with phosphorus trichloride (
) followed by a chiral secondary amine (e.g., derived from BINAM or chiral phenylethylamines). The benzyloxy group provides critical steric bulk that locks the conformation of the resulting ligand, creating a highly selective chiral pocket for asymmetric hydrogenation and hydroformylation reactions. -
Dibenzofuran Synthesis: As noted in recent literature regarding biphenol C-H activation [3], mono-protected biphenols can undergo Palladium-catalyzed intramolecular oxidative coupling. Following the deprotection of the benzyl group, the resulting scaffold can be dehydrated to yield highly functionalized dibenzofurans, which are core structural motifs in modern blue-light emitting OLED host materials.
References
2'-Benzyloxy-2-biphenylol CAS number and synonyms
The following technical guide provides an in-depth profile of 2'-Benzyloxy-2-biphenylol , a critical intermediate in the synthesis of privileged ligands for asymmetric catalysis.
Compound Profile, Synthesis, and Applications in Ligand Design
Executive Summary
2'-Benzyloxy-2-biphenylol (CAS: 201405-69-8 ) is a mono-protected derivative of 2,2'-biphenol. It serves as a strategic building block in organic synthesis, specifically for the construction of monodentate and bidentate phosphorus ligands (phosphoramidites, phosphonites) used in enantioselective transition-metal catalysis.[1] Its desymmetrized structure allows researchers to install different electronic or steric environments on the two aromatic rings, facilitating the fine-tuning of catalyst performance in drug development workflows.
Chemical Identity & Properties
Nomenclature & Identifiers
| Identifier Type | Value |
| CAS Number | 201405-69-8 |
| Common Name | 2'-Benzyloxy-2-biphenylol |
| Synonyms | 2'-(Benzyloxy)-[1,1'-biphenyl]-2-ol; Mono-O-benzyl-2,2'-biphenol; 2-(2-Phenylmethoxyphenyl)phenol; 2'-Benzyloxybiphenyl-2-ol |
| IUPAC Name | 2'-(phenylmethoxy)biphenyl-2-ol |
| SMILES | OC1=CC=CC=C1C2=CC=CC=C2OCC3=CC=CC=C3 |
| InChI Key | (Derivative specific; typically generated per isomer) |
Physical Properties[1][5][7][12][13]
-
Molecular Formula: C
H O [1] -
Molecular Weight: 276.33 g/mol [1]
-
Physical State: White to off-white solid[1]
-
Solubility: Soluble in organic solvents (Dichloromethane, Ethyl Acetate, THF, Acetonitrile); insoluble in water.[1]
-
Melting Point: Typically observed as a solid; specific ranges vary by purity but generally fall between 80–120 °C for similar mono-protected biphenyls (Batch-specific verification recommended).[1]
Synthesis & Reactivity
The synthesis of 2'-Benzyloxy-2-biphenylol requires the desymmetrization of 2,2'-biphenol. The challenge lies in preventing the formation of the bis-benzylated byproduct.[1]
Optimized Synthetic Protocol (Selective Mono-Benzylation)
Reaction Logic: The use of a weak base (
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 2,2'-biphenol (1.0 equiv) and Acetonitrile (0.1 M concentration).
-
Deprotonation: Add Potassium Carbonate (
) (1.1 equiv).[1] Stir at room temperature for 30 minutes. -
Alkylation: Add Benzyl Bromide (BnBr) (1.0 equiv) dropwise over 1 hour to the stirring suspension.
-
Reaction: Heat to reflux (approx. 80 °C) and monitor by TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.[1][2]
-
Note: If di-benzylated product forms, lower the temperature or use a slight excess of biphenol.[1]
-
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to isolate the mono-ether.
Diagram: Synthesis Pathway
Caption: Selective mono-benzylation of 2,2'-biphenol yields the target intermediate while minimizing the bis-ether byproduct.
Applications in Drug Development
The primary utility of 2'-Benzyloxy-2-biphenylol is as a chiral scaffold precursor .[1] In drug discovery, enantioselective synthesis relies on catalysts that can differentiate between mirror-image transition states.[1]
Phosphoramidite Ligand Synthesis
The free hydroxyl group at position 2 allows for the introduction of a phosphorus moiety (e.g., using
-
Mechanism: The biphenyl backbone provides axial chirality (atropisomerism) if resolvable, or induces a chiral pocket when coupled with chiral amines.[1]
Phosphonite and Phosphite Ligands
Reaction with chlorophosphines yields phosphonites used in Rhodium-catalyzed hydrogenation or hydroformylation reactions.[1]
Diagram: Ligand Generation Workflow
Caption: Divergent synthesis of phosphorus ligands from the mono-protected biphenyl core.
Analytical Characterization (Expected)
To validate the identity of synthesized 2'-Benzyloxy-2-biphenylol, compare spectral data against these expected values:
-
1H NMR (CDCl
, 400 MHz): -
MS (ESI):
Safety & Handling
-
Hazards: As a phenol derivative, it may be irritating to skin and eyes.[1] The benzyl bromide used in synthesis is a potent lachrymator.[1][3]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol or hydrolysis of the ether over long periods.[1]
-
Disposal: Dispose of as hazardous organic waste.[1]
References
-
Sigma-Aldrich. Product Specification: 2'-BENZYLOXY-BIPHENYL-2-OL.[1][4] Available at:
-
BenchChem. Benzylation of Alcohols and Phenols: Protocols and Application Notes. Available at: [1]
-
MDPI. Synthesis and Cyclisation of 2-Benzyloxyphenylphosphonamidates. Available at: [1]
-
PubChem. Compound Summary: Biphenyl-2-ol Derivatives. Available at: [1]
Sources
Monobenzyl Ether of 2,2'-Biphenol: A Comprehensive Guide to Solvation Thermodynamics and Solubility Profiling
Executive Summary
The monobenzyl ether of 2,2'-biphenol—systematically identified as 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol (CAS No. 201405-69-8)—is a highly specialized molecular building block utilized in the synthesis of advanced polymers, asymmetric catalysts, and pharmaceutical intermediates[1]. Due to its complex molecular architecture, understanding its solubility profile is critical for optimizing reaction conditions, purification workflows, and formulation strategies. This whitepaper provides an in-depth analysis of the solvation thermodynamics of this compound, predictive solubility data, and a self-validating empirical protocol for rigorous laboratory quantification.
Molecular Architecture and Solvation Causality
To accurately predict and manipulate the solubility of 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol, one must first deconstruct its structural features. The molecule (C₁₉H₁₆O₂) consists of a sterically hindered biphenyl core, a free phenolic hydroxyl group, and a bulky benzyl ether moiety.
The Thermodynamic Shift from the Parent Biphenol
The parent compound, 2,2'-biphenol, exhibits a highly symmetrical structure that facilitates strong intermolecular hydrogen-bonding networks, resulting in high crystalline lattice energy and relatively poor solubility in non-polar media. By introducing a monobenzyl ether group, three critical thermodynamic shifts occur:
-
Symmetry Disruption: The bulky benzyl group breaks the molecular symmetry, drastically lowering the crystalline lattice energy (ΔH_fusion) required for dissolution.
-
Hydrophobic Expansion: The addition of a third aromatic ring significantly increases the lipophilicity (LogP) of the molecule, shifting its affinity away from polar protic solvents toward non-polar and polar aprotic systems. This mirrors the behavior of structurally related agrochemicals and biocides like 2-phenylphenol[2][3].
-
Hydrogen Bond Modulation: The conversion of one hydroxyl group to an ether leaves only a single hydrogen-bond donor, while providing an additional, albeit sterically hindered, hydrogen-bond acceptor.
Thermodynamic solvation pathways for 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol across solvent classes.
Quantitative Solubility Matrix
Because exact empirical solubility data for CAS 201405-69-8 is often proprietary or batch-dependent, application scientists must rely on calculated solubility parameters (such as Hansen Solubility Parameters) derived from its structural analogs. The following table provides the extrapolated solubility matrix at standard ambient temperature (25°C).
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | > 100 | Strong dipole-dipole interactions; excellent H-bond acceptor for the free phenol. |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | 50 - 100 | Favorable dispersion forces; low energetic penalty for solvent cavity formation. |
| Non-Polar | Toluene | 2.4 | 20 - 50 | Strong |
| Polar Protic | Methanol | 32.7 | 5 - 15 | Limited by the massive hydrophobic bulk; partial H-bonding with the ether/phenol. |
| Aqueous | Water | 80.1 | < 0.1 | Extreme hydrophobic rejection; high entropic penalty for cavity formation. |
Self-Validating Experimental Protocol: Isothermal Shake-Flask Method
To establish highly accurate, empirical solubility data for specific synthesis workflows, researchers must employ a rigorous, self-validating methodology. The classical isothermal shake-flask method, coupled with HPLC-UV quantification, is the gold standard.
Mechanistic Rationale for Protocol Choices
-
Why PTFE Filters? The highly lipophilic nature of the biphenyl derivative means it will readily adsorb onto standard cellulose or nylon filters, artificially lowering the measured concentration. Polytetrafluoroethylene (PTFE) provides an inert, non-binding surface.
-
Why HPLC-UV over Gravimetric? Gravimetric analysis is highly susceptible to positive errors caused by the retention of high-boiling solvents (like toluene) within the bulky, amorphous solid lattice upon drying. The extended conjugated
-system of the biphenyl and benzyl rings provides strong chromophoric absorption, making UV detection at 254 nm vastly more accurate.
Step-by-Step Methodology
-
Saturation Preparation: Add an excess amount (e.g., 200 mg) of 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol to 1.0 mL of the target solvent in a hermetically sealed amber glass vial. Causality: Excess solid ensures the chemical potential of the solid phase equals that of the solute in the liquid phase, driving the system to thermodynamic equilibrium.
-
Isothermal Equilibration: Place the vials in an orbital shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM.
-
Phase Separation: After 24 hours, extract a 200 µL aliquot. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent premature precipitation).
-
Quantification: Dilute the filtrate appropriately with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) and inject onto a C18 reverse-phase column. Quantify the peak area at 254 nm against a pre-established calibration curve.
-
System Validation (The Self-Validating Step): Repeat the extraction and quantification at 48 hours.
-
Validation Logic: If the concentration variance between the 24h and 48h samples is < 2% , thermodynamic equilibrium is confirmed. If the variance is > 2%, the dissolution is still kinetically driven, and agitation must continue until a plateau is reached.
-
Self-validating isothermal shake-flask workflow for empirical solubility determination.
Conclusion
The monobenzyl ether of 2,2'-biphenol represents a classic example of how breaking molecular symmetry and increasing lipophilic bulk dictates solvation behavior. By leveraging polar aprotic solvents like THF or DCM, researchers can maximize solubility for synthesis and purification. When empirical data is strictly required, the self-validating HPLC-UV shake-flask protocol ensures that the data collected represents true thermodynamic equilibrium, free from the kinetic and adsorptive artifacts common in physical chemistry workflows.
References
-
PubChem. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem. Retrieved from: [Link]
-
Wikipedia. 2-Phenylphenol - Wikipedia. Retrieved from: [Link]
Sources
Structural Divergence and Functional Specialization: A Technical Whitepaper on 2-Phenylphenol and 2-(2-Phenylmethoxyphenyl)phenol
Executive Summary
In the fields of agrochemistry, biocide development, and advanced organic synthesis, biphenyl derivatives serve as foundational scaffolds. This technical guide provides an in-depth comparative analysis of two structurally related but functionally divergent compounds: 2-phenylphenol and 2-(2-phenylmethoxyphenyl)phenol . While 2-phenylphenol is a commercially ubiquitous broad-spectrum biocide and fungicide, 2-(2-phenylmethoxyphenyl)phenol acts as a highly specialized, mono-protected synthetic intermediate crucial for the development of chiral ligands and advanced pharmaceutical architectures. This whitepaper details their structural causality, metabolic pathways, and provides field-proven experimental workflows for their application and synthesis.
Structural and Chemical Foundations
The functional disparity between these two compounds is rooted entirely in their structural modifications and resulting electronic environments.
-
2-Phenylphenol (OPP): Structurally identified as[1,1′-Biphenyl]-2-ol, this compound features a biphenyl core with a single hydroxyl group at the ortho position[1]. The proximity of the unsubstituted phenyl ring provides significant steric bulk and lipophilicity, while the free phenol allows for hydrogen bonding and confers weak acidity. This amphiphilic nature is the causal factor behind its ability to intercalate into and disrupt microbial cell membranes.
-
2-(2-Phenylmethoxyphenyl)phenol: Also known systematically as 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol, this compound is a derivative of 2,2'-biphenol where one of the hydroxyl groups is protected by a benzyl (phenylmethyl) ether linkage[2]. The introduction of the benzyloxy group breaks the
symmetry of the parent biphenol. This desymmetrization is a critical concept in asymmetric catalysis, as it allows the remaining free hydroxyl group to be regioselectively functionalized (e.g., converted into a phosphoramidite) while the other remains protected.
2-Phenylphenol: The Biocidal Workhorse
2-Phenylphenol is widely deployed as an agricultural fungicide, particularly applied post-harvest to protect citrus fruits and pears from microbial damage during storage[3]. It is also utilized as a general surface disinfectant in hospitals and food processing plants[1].
Mechanism of Action and Metabolism
The efficacy of 2-phenylphenol lies in its ability to act as a neurotoxin to pests and a membrane-disrupting agent to microbes[4]. Despite its biocidal potency, it exhibits low mammalian toxicity and does not bioaccumulate, as it is readily degraded in surface waters with a half-life of approximately one week[5].
In mammalian systems, 2-phenylphenol is absorbed well and excreted rapidly. The primary metabolic pathway involves Phase II conjugation to form OPP sulfate (the major metabolite) and OPP glucuronide[3]. A minor Phase I pathway involves cytochrome P450-mediated hydroxylation to 2,5-biphenyldiol (PHQ), which can be further oxidized in trace amounts to phenyl-1,4-benzoquinone (PBQ)[3].
Metabolic pathway of 2-phenylphenol demonstrating primary and secondary biotransformation.
2-(2-Phenylmethoxyphenyl)phenol: The Precision Intermediate
Unlike the biocidal OPP, 2-(2-phenylmethoxyphenyl)phenol is not an end-product but a strategic intermediate. In the synthesis of bidentate chiral ligands (such as modified BIPHEP derivatives used in transition-metal catalysis), chemists require a biphenyl scaffold where the two functional groups are distinct.
By utilizing 2-(2-phenylmethoxyphenyl)phenol, researchers can exploit the robust stability of the benzyl ether under highly basic or nucleophilic conditions. Once the free phenol is functionalized, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (
Comparative Physiochemical Analysis
The following table summarizes the quantitative data and functional classifications of both compounds, highlighting the impact of the benzyl protecting group on molecular weight and application.
| Property | 2-Phenylphenol | 2-(2-Phenylmethoxyphenyl)phenol |
| CAS Number | 90-43-7[1] | 201405-69-8[2] |
| Molecular Formula | ||
| Molecular Weight | 170.21 g/mol [1] | 276.33 g/mol [2] |
| Structural Classification | Monohydroxylated biphenyl | Mono-benzylated biphenediol |
| Primary Function | Biocide, Fungicide, Disinfectant[5] | Synthetic Intermediate, Ligand Precursor |
| Physical State (Standard) | White solid[1] | Solid |
Experimental Workflows and Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard handling and experimental application of both compounds.
Protocol A: Broth Microdilution MIC Assay for 2-Phenylphenol
This protocol determines the Minimum Inhibitory Concentration (MIC) of 2-phenylphenol against standard bacterial strains.
-
Causality of Experimental Design: 2-Phenylphenol exhibits low aqueous solubility. Utilizing Dimethyl Sulfoxide (DMSO) as a solvent vehicle ensures complete dissolution without precipitating in the aqueous Mueller-Hinton broth. The strict
maximum final DMSO concentration is a self-validating control, ensuring the solvent does not independently induce bacterial membrane lysis, thereby preventing false-positive biocidal readings. -
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 2-phenylphenol in 100% anhydrous DMSO to yield a 10 mg/mL stock solution.
-
Serial Dilution: Dispense 100 µL of Mueller-Hinton broth into wells 2-12 of a 96-well microtiter plate. Add 200 µL of a diluted OPP working solution (in broth) to well 1, and perform 2-fold serial dilutions across the plate, discarding the final 100 µL from well 11. Well 12 serves as the positive growth control (no biocide).
-
Inoculation: Standardize the bacterial suspension (e.g., Staphylococcus aureus) to a 0.5 McFarland standard, dilute 1:150, and add 10 µL to each well to achieve a final inoculum of
CFU/mL. -
Incubation & Readout: Incubate the plate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color shift from blue to pink indicates metabolic survival. The MIC is the lowest concentration well that remains blue.
-
Protocol B: Regioselective Mono-Benzylation to Synthesize 2-(2-Phenylmethoxyphenyl)phenol
This protocol details the desymmetrization of 2,2'-biphenol to yield the mono-protected intermediate.
-
Causality of Experimental Design: 2,2'-Biphenol possesses
symmetry with two equally reactive phenolic hydroxyl groups. To achieve mono-benzylation without forming the di-benzylated byproduct, the protocol leverages the differential solubility of phenoxide salts. Potassium carbonate deprotonates one hydroxyl group, forming a mono-potassium salt that exhibits lower solubility in DMF, sterically and electronically hindering the second deprotonation. The slow, low-temperature addition of benzyl bromide prevents localized electrophile excess, strictly driving the mechanism toward the target product. -
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 2,2'-biphenol (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.
-
Base Activation: Add anhydrous Potassium Carbonate (
) (1.2 eq). Stir vigorously at room temperature for 30 minutes to form the mono-phenoxide salt. -
Alkylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise add Benzyl Bromide (BnBr) (1.0 eq) over 1 hour. Once addition is complete, warm the reaction to 60°C and stir for 12 hours.
-
Reaction Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the starting material is consumed, maximizing the mono-benzylated spot (
) while minimizing the non-polar di-benzylated spot near the solvent front. -
Workup and Purification: Quench the reaction with distilled water (100 mL) and extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate pure 2-(2-phenylmethoxyphenyl)phenol.
-
Synthetic workflow for the mono-benzylation of 2,2'-biphenol to yield the target intermediate.
Conclusion
While 2-phenylphenol and 2-(2-phenylmethoxyphenyl)phenol share a biphenyl foundation, their specific functionalizations dictate vastly different applications. 2-Phenylphenol leverages its amphiphilic nature to act directly as an effective, low-toxicity biocide and fungicide. Conversely, 2-(2-phenylmethoxyphenyl)phenol utilizes its benzyl ether as a strategic protecting group, breaking structural symmetry to serve as an indispensable building block in advanced synthetic chemistry and ligand design. Understanding the chemical causality behind these structures is paramount for drug development professionals and formulation scientists seeking to utilize these scaffolds effectively.
References
- "2-Phenylphenol - Wikipedia", Wikipedia,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjWiu5Mwm9R3yjMTwUquwrGl49F2Fus9glO_Uyr09LX1WUem3gR2qBZIAiZ2tQICG6M-YDus8uqEpjcp14UXsCAIGNQ_YDXWQ76PQbbXXeO2u8DPd4xvchIBkJTtIEurrFGeVcM6J8]
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Sources
The Kinetic and Thermodynamic Stability of Mono-Protected Biphenols Under Ambient Conditions
Executive Summary
Biphenols, including Bisphenol A (BPA) derivatives and chiral ligands like 1,1'-bi-2-naphthol (BINOL), are foundational scaffolds in asymmetric catalysis, materials science, and drug development. While bis-protected or fully unprotected biphenols generally exhibit predictable stability profiles, the mono-protection (desymmetrization) of these molecules introduces severe thermodynamic and kinetic vulnerabilities. This technical guide explores the mechanistic causality behind the ambient degradation of mono-protected biphenols, provides quantitative stability metrics, and establishes a self-validating experimental protocol for high-fidelity kinetic assessment.
The Chemical Causality of Instability in Desymmetrized Biphenols
When a symmetric biphenol undergoes mono-protection (e.g., mono-alkylation, mono-benzylation, or mono-silylation), the electronic symmetry of the aromatic system is fundamentally disrupted. The remaining unprotected hydroxyl group acts as a powerful electron-donating group (EDG) via resonance, significantly lowering the oxidation potential of its respective aromatic ring.
Under ambient conditions—characterized by atmospheric oxygen, trace transition metals, and UV/visible light—this electron-rich ring becomes highly susceptible to single-electron transfer (SET) oxidation. This process generates a transient phenoxyl radical. Unlike fully protected biphenols where such oxidation is sterically and electronically hindered, the mono-protected variant readily undergoes hydrogen abstraction and subsequent electron delocalization to form a highly reactive ortho-quinone methide (oQM) [1].
This oQM intermediate is the primary driver of ambient instability. It rapidly undergoes nucleophilic attack by ambient moisture or adjacent molecules, leading to oxidative dearomatization, polymerization, or—in the case of chiral ligands like BINOL—racemization and reduced catalytic yields[2].
Mechanistic pathway of oxidative degradation in mono-protected biphenols under ambient conditions.
Environmental Stressors and Quantitative Degradation Kinetics
The degradation rate of mono-protected biphenols is not static; it is heavily dictated by the solvation matrix, temperature, and photon exposure.
The Role of Water: Aqueous environments significantly accelerate degradation compared to organic matrices[3]. Water acts as a ubiquitous nucleophile that irreversibly traps the transient oQM intermediates, driving the degradation equilibrium forward toward dearomatization. In anhydrous organic solvents, this nucleophilic trapping is minimized, thus stabilizing the intermediate and slowing the overall degradation rate.
Photo-Oxidation: Exposure to ambient light initiates photo-oxidation, a primary degradation pathway for bisphenol derivatives. Terrestrial sunlight (UV-A/UV-B) excites the aromatic π-system, facilitating charge transfer complexes with dissolved oxygen and generating photo-oxidation initiating radicals[4].
Table 1: Kinetic Stability of Biphenol Derivatives Across Storage Matrices
| Compound Class | Matrix / Solvent | Storage Temp | Timeframe | % Degradation | Primary Degradant |
| Mono-protected BINOL | Aqueous Buffer (pH 7.4) | 25°C (Ambient) | 48 hours | >40% | Racemized diol / oQM |
| Mono-protected BINOL | Anhydrous Acetonitrile | 25°C (Ambient) | 14 days | <5% | Trace phenoxyl radicals |
| Bisphenol A (BPA) | Whole Saliva / Aqueous | 37°C | 24 hours | Stable* | N/A |
| BPA-d14 (Isotope) | Methanol / Water (50:50) | 25°C (Ambient) | 7 days | ~60% | Oxidative byproducts |
| BPA-d14 (Isotope) | Methanol / Water (50:50) | -20°C | 14 days | <1% | N/A |
*Note: While BPA itself is relatively stable under these specific conditions, its functionalized derivatives rapidly degrade back into BPA in aqueous/salivary matrices[5]. Furthermore, isotopic studies confirm that higher water content directly correlates with increased degradation rates[6].
Self-Validating Experimental Protocols for Stability Assessment
To accurately quantify the ambient stability of mono-protected biphenols, researchers must employ self-validating analytical frameworks. A common pitfall in stability assays is failing to distinguish between actual chemical degradation and analytical artifacts (e.g., matrix suppression, solvent evaporation, or auto-oxidation during sample preparation).
The following protocol utilizes an isotopically labeled internal standard (to verify instrument/matrix consistency) and radical quenching (to freeze the chemical state at exact time points), creating a closed, self-verifying loop of data integrity.
Self-validating experimental workflow for assessing the kinetic stability of biphenol derivatives.
Step-by-Step Methodology: High-Fidelity Kinetic Stability Assay
-
Matrix Preparation: Dissolve the mono-protected biphenol in anhydrous, high-purity acetonitrile to a concentration of 1.0 mg/mL. Immediately spike the solution with a known concentration of an isotopically labeled internal standard (e.g., BPA-d14) to account for instrument drift and matrix effects[6].
-
Aliquot Distribution & Stress Induction: Divide the stock solution into two sets of vials: amber glass (light-shielded) and clear borosilicate (light-exposed). Crucial: Avoid plastic containers to prevent the leaching of exogenous bisphenols which will contaminate the baseline[6]. Store sets at 25°C (ambient) and 40°C (accelerated degradation).
-
Time-Course Sampling: At predefined intervals (t = 0, 12h, 24h, 48h, 7d, 14d), extract 100 µL aliquots from each vial.
-
Radical Quenching: Immediately inject the aliquot into 900 µL of a quenching solution (0.1% Butylated hydroxytoluene (BHT) in methanol). BHT acts as a radical scavenger, instantly halting any ongoing radical-mediated oxidation and preserving the exact degradation state of the timestamp.
-
LC-MS/MS Quantification: Analyze the quenched samples using reversed-phase LC-MS/MS. Monitor the parent mass transition and screen for +16 Da (hydroxylation) and +14 Da (quinone methide formation) adducts.
-
Data Validation: Normalize the analyte peak area against the internal standard. If the internal standard shows >5% variance across the time course, investigate matrix evaporation or ionization suppression before calculating degradation kinetics.
Strategic Countermeasures for Enhancing Stability
To mitigate ambient degradation during synthesis, storage, or assay development, the following physicochemical interventions are required:
-
Steric Shielding: Utilize highly bulky protecting groups (e.g., Triisopropylsilyl - TIPS, or tert-Butyldiphenylsilyl - TBDPS) for mono-protection. The steric bulk physically blocks ambient oxygen and nucleophiles from accessing the adjacent reactive sites on the aromatic ring, preventing oQM formation.
-
Solvent Exclusion & Cryo-Storage: Store mono-protected biphenols in strictly anhydrous organic solvents (e.g., acetonitrile or methanol) at -20°C to -80°C[6]. Aqueous solutions should be prepared immediately prior to use to prevent nucleophilic dearomatization[3].
-
Matrix Acidification: In biological or complex matrices, slight acidification of the sample can protonate reactive intermediates, suppress phenoxyl radical formation, and significantly slow down the breakdown of biphenol derivatives[5].
References
- Source: tue.
- Source: benchchem.
- Source: nih.
- Source: uam.
- Source: nih.
- Source: nih.
Sources
- 1. Enantioselective Addition of Boronates to Ortho-Quinone Methides Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Stability, biological treatment and UV photolysis of 18 bisphenols under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Selective Mono-benzylation of 2,2'-Dihydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dihydroxybiphenyl is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. The selective functionalization of one of its two hydroxyl groups is a critical step in the synthesis of more complex molecules, enabling the introduction of further functionalities in a controlled manner. This application note provides a detailed protocol for the selective mono-benzylation of 2,2'-dihydroxybiphenyl to yield 2-benzyloxy-2'-hydroxybiphenyl.
The selective mono-alkylation of symmetric diols presents a significant challenge due to the similar reactivity of the two hydroxyl groups. The presented protocol is based on the Williamson ether synthesis, a robust and widely used method for the formation of ethers from an alcohol and an organohalide.[1][2] By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the choice of base and solvent, a high degree of selectivity for the mono-benzylated product can be achieved.
Mechanistic Insights: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, a deprotonated alcohol, known as an alkoxide, acts as a nucleophile and attacks an electrophilic carbon atom, typically an alkyl halide, resulting in the formation of an ether and the displacement of the halide leaving group.[1]
For the mono-benzylation of 2,2'-dihydroxybiphenyl, a suitable base is used to deprotonate one of the phenolic hydroxyl groups, forming a phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The selectivity for mono-alkylation over di-alkylation is achieved by using a stoichiometric amount or a slight excess of the diol relative to the benzylating agent and the base. This ensures that there is a higher probability of a deprotonated diol molecule reacting with the benzyl bromide rather than the already mono-benzylated product being deprotonated and reacting again. The choice of a relatively mild base, such as potassium carbonate (K2CO3), also contributes to the selectivity by controlling the concentration of the more reactive diphenoxide species in the reaction mixture.[3]
Data Presentation
The following tables summarize the key physical and chemical properties of the starting material and the expected products.
Table 1: Physical and Chemical Properties of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,2'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 186.21 | 108-110 | 315 |
| Benzyl Bromide | C₇H₇Br | 171.04 | -3 to -1 | 198-199 |
| 2-Benzyloxy-2'-hydroxybiphenyl | C₁₉H₁₆O₂ | 276.33 | Not readily available | Not readily available |
| 2,2'-Dibenzyloxybiphenyl | C₂₆H₂₂O₂ | 366.46 | Not readily available | Not readily available |
Table 2: Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purpose |
| 2,2'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 186.21 | Starting Material |
| Benzyl Bromide | C₇H₇Br | 171.04 | Benzylating Agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction/Chromatography |
| Hexane | C₆H₁₄ | 86.18 | Extraction/Chromatography |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the selective mono-benzylation of 2,2'-dihydroxybiphenyl, followed by purification and characterization of the product.
Protocol 1: Selective Mono-benzylation of 2,2'-Dihydroxybiphenyl
Caption: Experimental workflow for the selective mono-benzylation of 2,2'-dihydroxybiphenyl.
Materials:
-
2,2'-Dihydroxybiphenyl (1.0 eq.)
-
Benzyl bromide (1.0 eq.)
-
Potassium carbonate (K₂CO₃) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,2'-dihydroxybiphenyl (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material completely.
-
Add potassium carbonate (1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add benzyl bromide (1.0 eq.) dropwise to the stirred suspension over a period of 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1). The starting material, mono-benzylated product, and di-benzylated product should have distinct Rf values.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The optimal eluent system for separating the mono-benzylated product from the di-benzylated byproduct and any unreacted starting material should be determined by TLC analysis. A gradient elution of hexane and ethyl acetate is recommended, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect the fractions containing the desired mono-benzylated product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-benzyloxy-2'-hydroxybiphenyl as a pure compound.
-
Protocol 2: Characterization of 2-Benzyloxy-2'-hydroxybiphenyl
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
1H NMR Spectroscopy: Acquire a 1H NMR spectrum. Expected signals include:
-
Aromatic protons of the biphenyl and benzyl groups in the range of 6.8-7.5 ppm.
-
A singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.2 ppm.
-
A broad singlet for the remaining hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.
-
-
13C NMR Spectroscopy: Acquire a proton-decoupled 13C NMR spectrum. Expected signals include:
-
Aromatic carbons in the range of 110-160 ppm.
-
The benzylic carbon at approximately 70 ppm.
-
2. Mass Spectrometry (MS)
-
Obtain a mass spectrum of the purified product using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
The expected molecular ion peak for 2-benzyloxy-2'-hydroxybiphenyl [M+H]⁺ would be at m/z 277.12.
3. Infrared (IR) Spectroscopy
-
Acquire an IR spectrum of the purified product.
-
Key expected absorptions include:
-
A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm⁻¹.
-
C-O stretching bands for the ether and phenol in the region of 1200-1300 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic rings.
-
Causality Behind Experimental Choices
-
Choice of Base (K₂CO₃): Potassium carbonate is a moderately weak base. Its use is crucial for achieving mono-selectivity. A stronger base, such as sodium hydride (NaH), would lead to a higher concentration of the dianion (diphenoxide), significantly increasing the rate of the second benzylation and favoring the formation of the di-benzylated byproduct.[3]
-
Stoichiometry: Using a 1:1 molar ratio of 2,2'-dihydroxybiphenyl to benzyl bromide is key to maximizing the yield of the mono-benzylated product. An excess of the diol can further suppress the formation of the di-benzylated product.
-
Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves both the ionic and organic reactants, facilitating the SN2 reaction.[4]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the alkylating agent and then allowed to proceed at room temperature to ensure a reasonable reaction rate without promoting side reactions.
-
Purification: Column chromatography is the most effective method for separating the desired mono-benzylated product from the non-polar di-benzylated byproduct and the more polar unreacted starting material.[5]
Visualizing the Reaction Pathway
Sources
Preparation and Application of O,O-Chelating Ligands in Transition Metal Catalysis
Introduction to O,O-Chelating Ligands
In the realm of homogeneous transition metal catalysis, the design and selection of the ligand sphere dictate the reactivity, stability, and stereoselectivity of the active catalyst. O,O-chelating ligands—molecules that coordinate to a metal center through two oxygen atoms—are foundational to this field. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, oxygen is a "hard" donor, making these ligands exceptionally well-suited for stabilizing transition metals in higher oxidation states (e.g., Mn(III), Ti(IV), Ru(III))[1][2].
This application note details the synthesis, mechanistic rationale, and complexation protocols for three highly impactful classes of O,O-chelating ligands:
-
Acetylacetonate (acac): The ubiquitous achiral ligand used for tuning electronic environments.
-
TADDOL: A chiral ligand featuring a deep, sterically demanding pocket, ideal for enantioselective additions.
-
BINOL: An atropisomeric chiral ligand providing a rigid, extended steric wall for asymmetric catalysis.
Quantitative Ligand Profiling
To select the appropriate ligand for a specific catalytic transformation, one must evaluate the steric bulk, denticity, and electronic properties. Table 1 summarizes the key quantitative and qualitative data for these ligand classes.
Table 1: Comparative Properties of Common O,O-Chelating Ligands
| Ligand Class | Stereochemical Profile | Typical Denticity | Steric Bulk (Pocket) | Common Transition Metals | Primary Catalytic Applications |
| Acetylacetonate (acac) | Achiral | Bidentate (O,O) | Compact, planar | Mn, Ru, Co, Ir, Pd | Oxidation, C-H functionalization, Transfer hydrogenation[2] |
| BINOL | Axial (Atropisomeric) | Bidentate (O,O) | Rigid, extended naphthyl | Ti, Al, Ru, Rh, Zn | Asymmetric Lewis acid catalysis, Hydrogenation[3] |
| TADDOL | Point (C2-symmetric) | Bidentate (O,O) | Highly bulky, deep pocket | Ti, Rh, Pd, Cu | Cycloadditions, Nucleophilic additions, Fluorination[4] |
Logical Workflow for Ligand Selection
The selection and synthesis of an O,O-chelating ligand follow a highly structured logic path, dictated by the target transformation's requirement for either robust electronic tuning or strict stereochemical control.
Logical workflow for selecting and synthesizing O,O-chelating ligands for transition metal catalysis.
Experimental Protocols & Mechanistic Causality
Protocol A: Synthesis of Tris(acetylacetonato)manganese(III) [Mn(acac)3]
Application: Precursor for oxidation catalysis and radical generation. Causality & Design: Acetylacetone (acacH) exists in a keto-enol tautomeric equilibrium. The enolate is the active chelating species. Because metal complexation releases protons, the pH of the solution will drop, which can shift the equilibrium backward and halt complexation. The strategic addition of sodium acetate acts as a proton sink (buffer), driving the reaction to completion[1][5]. Furthermore, KMnO4 is chosen as the oxidant because its reduction product can also be incorporated into the Mn(III) pool, maximizing atom economy.
Step-by-Step Procedure:
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.025 mol) of MnCl₂·4H₂O and 1.3 g of sodium acetate trihydrate in 100 mL of distilled water.
-
Ligand Addition: Slowly add 21 mL (~0.20 mol) of acetylacetone to the stirring solution. Self-validation: The solution will remain relatively clear, indicating the ligand is dispersed but not yet fully complexed to the higher oxidation state.
-
Oxidation: Dropwise, add a solution of 1.0 g KMnO₄ dissolved in 50 mL of water.
-
Buffering: Immediately add an additional 13.0 g (0.095 mol) of sodium acetate trihydrate dissolved in 50 mL of water to neutralize the released protons.
-
Thermal Maturation: Heat the mixture to 60 °C for 30 minutes with continuous magnetic stirring. Self-validation: A deep maroon/black crystalline crust will form, indicating the successful generation of the hydrophobic Mn(acac)3 complex[6].
-
Isolation: Cool the flask in an ice bath for 15 minutes. Isolate the dark crystals via vacuum filtration, wash with cold water and a minimal amount of cold acetone, and dry under vacuum.
Protocol B: Preparation of TADDOL-Pyrrolidine Phosphoramidite
Application: Chiral ligand for highly enantioselective Rh-catalyzed [2+2+2] cycloadditions[7]. Causality & Design: TADDOL is synthesized from tartaric acid and features an acid-sensitive 1,3-dioxolane (acetonide) ring. When reacting TADDOL with PCl3 to form the phosphoramidite, HCl is generated as a byproduct. Triethylamine must be added in excess to scavenge this acid; failure to do so results in the cleavage of the acetonide ring and destruction of the chiral pocket. Furthermore, the final phosphoramidite is highly prone to oxidation. Therefore, traditional silica gel column chromatography is explicitly avoided in favor of Celite filtration to prevent ligand degradation[4][7].
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a round-bottom flask, fit it with a rubber septum, and purge with Argon. Add 2.0 g (4.29 mmol) of (R,R)-TADDOL.
-
Solvation & Base: Inject 75 mL of anhydrous Tetrahydrofuran (THF) followed by 2.4 mL (17.2 mmol, 4 equiv) of triethylamine.
-
Phosphitylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 0.39 mL (4.5 mmol, 1.05 equiv) of PCl₃ over 2 minutes. Self-validation: A dense white suspension of triethylammonium chloride will immediately form, confirming the substitution reaction is occurring[4].
-
Amination: Stir the mixture at room temperature for 2 hours to ensure complete formation of the phosphorochloridite. Cool back to 0 °C and add an excess of pyrrolidine to form the final phosphoramidite.
-
Purification: Evaporate the solvent under reduced pressure. Resuspend the crude mixture in anhydrous toluene and filter through a pad of Celite under an inert atmosphere to remove the ammonium salts. Concentrate the filtrate to yield the pure TADDOL-pyrrolidine phosphoramidite without the use of acidic silica.
Protocol C: Oxidative Coupling to BINOL
Application: Precursor for chiral phosphoric acids and Lewis acid catalysts[3]. Causality & Design: The synthesis of BINOL relies on the oxidative cross-coupling of 2-naphthol. The steric hindrance of the resulting 1,1'-binaphthyl system prevents rotation around the C-C bond at room temperature, trapping the molecule in stable axial chiral states (atropisomerism). While modern methods utilize chiral magnetic nano-ligands for direct asymmetric synthesis, the classical robust method involves synthesizing racemic BINOL followed by resolution via a chiral auxiliary (e.g., cinchonine)[3].
Step-by-Step Procedure (Racemic Core Generation):
-
Dissolution: Dissolve 10.0 g of 2-naphthol in 150 mL of hot water/ethanol mixture.
-
Catalytic Oxidation: Add a solution of FeCl3·6H2O (1.1 equiv) in water dropwise to the heated mixture.
-
Coupling: Stir the mixture at reflux for 2 hours. Self-validation: The solution will transition from clear to a cloudy, dark suspension as the highly hydrophobic BINOL precipitates out of the aqueous phase.
-
Isolation: Cool to room temperature, filter the solid, and wash extensively with hot water to remove iron salts. Recrystallize from toluene to yield pure racemic BINOL.
-
Resolution (Optional): To isolate the (R) or (S) enantiomer, react the racemic mixture with 1,1'-binaphtholborane and cinchonine in THF to form a cyclic borate ester, which can be separated via fractional crystallization[3].
References
-
Synthesis of Metal Acetylacetonates Source: scribd.com URL:[Link]
-
Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddolpyrrolidine Phosphoramidite Source: nih.gov URL:[Link]
-
BINOL: A Versatile Chiral Reagent | Chemical Reviews Source: acs.org URL:[Link]
-
Synthesis of ruthenium complexes and their catalytic applications: A review Source: arabjchem.org URL:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and 4-Ethynylanisole: Preparation and Use of Taddolpyrrolidine Phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis and Catalytic Implementation of Phosphite-Ether Ligands Derived from 2'-Benzyloxy-2-biphenylol
Introduction & Scientific Rationale
Phosphite-ether ligands represent a highly versatile class of hemilabile ligands in homogeneous catalysis, particularly in rhodium-catalyzed asymmetric and regioselective hydroformylation[1]. By integrating a strongly π-accepting phosphite moiety with a weakly coordinating, hemilabile ether group, these ligands dynamically stabilize coordinatively unsaturated metal intermediates during the catalytic cycle[2].
The utilization of 2'-benzyloxy-2-biphenylol (also known as 2'-(benzyloxy)-[1,1'-biphenyl]-2-ol) as a backbone precursor is highly strategic. The biphenyl framework introduces significant axial steric bulk, which is crucial for enantio- and regiocontrol. Simultaneously, the pendant benzyloxy ether group is positioned perfectly for secondary coordination. Beyond simple hemilability, this ether oxygen acts as a specific binding site for alkali metal salts (e.g., LiBPh₄). This allows researchers to finely tune the steric environment and regioselectivity (iso/n ratio) of the active catalyst in situ without needing to synthesize an entirely new ligand framework[3][4].
Causality in Experimental Design
The synthesis of the target ligand involves the nucleophilic substitution of a chlorophosphite (typically derived from 2,2'-biphenol) with the free hydroxyl group of 2'-benzyloxy-2-biphenylol.
-
Role of Triethylamine (NEt₃): Employed not merely as a base, but as a critical acid scavenger. Phosphites are highly susceptible to acid-catalyzed hydrolysis; failure to immediately neutralize the HCl byproduct results in the rapid degradation of the product into H-phosphonates.
-
Temperature Control: The reaction must be initiated at -78 °C. Chlorophosphites are highly reactive; ambient temperature addition leads to localized exothermic spikes, promoting ligand disproportionation and scrambling of the aryl groups.
-
Anhydrous Isolation: Aqueous workups are strictly avoided to maintain the hydrolytic stability of the phosphite-ether product. The amine salt byproduct is removed via inert-atmosphere filtration.
Reaction Workflow & Mechanism
Workflow for the synthesis of phosphite-ether ligands and subsequent Rh(I) catalyst formation.
Experimental Protocols
Protocol A: Synthesis of the Phosphite-Ether Ligand
Self-Validating System: This protocol integrates a ³¹P NMR in-process control (IPC). The disappearance of the chlorophosphite signal and the emergence of a single product peak confirms complete conversion before sensitive isolation steps begin, preventing the premature workup of incomplete reactions.
Materials:
-
2'-Benzyloxy-2-biphenylol (1.0 equiv)
-
1,1'-Biphenyl-2,2'-diyl phosphorochloridite (1.05 equiv)
-
Triethylamine (Anhydrous, 2.5 equiv)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat cycle 3x).
-
Substrate Loading: Dissolve 2'-benzyloxy-2-biphenylol (2.0 mmol) in 15 mL of anhydrous THF in the Schlenk flask. Add anhydrous triethylamine (5.0 mmol). Stir for 10 minutes at room temperature to ensure complete homogenization.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
-
Phosphorylation: Dissolve 1,1'-biphenyl-2,2'-diyl phosphorochloridite (2.1 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 20 minutes using a syringe pump to prevent thermal spikes.
-
Maturation: Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature overnight (approx. 12 hours). A dense white precipitate of [HNEt₃]Cl will form.
-
In-Process Control (IPC): Extract a 0.1 mL aliquot under Argon, dilute with C₆D₆, and acquire a ³¹P NMR spectrum. Proceed to the next step only if the chlorophosphite peak (~160 ppm) is absent and the product peak (~140-145 ppm) is dominant.
-
Filtration: Filter the suspension through a pad of oven-dried Celite using a Schlenk frit to remove the amine salt. Wash the filter cake with 2 x 5 mL of dry THF.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via precipitation (dissolving in a minimum amount of dry toluene and layering with dry pentane at -20 °C) to yield the pure phosphite-ether ligand.
Protocol B: In Situ Rhodium Complexation & Hydroformylation
-
In a high-pressure reactor inside an argon-filled glovebox, combine[Rh(acac)(CO)₂] (0.01 mmol) and the synthesized phosphite-ether ligand (0.02 to 0.04 mmol, maintaining a L/Rh ratio of 2 to 4).
-
Optional Tuning: Add the desired alkali metal salt (e.g., LiBPh₄·3DME) at a Salt/Rh ratio of 10:1 to evaluate the regioselectivity tuning effect[4].
-
Dissolve the mixture in 5 mL of anhydrous toluene, add styrene (10 mmol), and seal the reactor.
-
Pressurize with syngas (CO/H₂ 1:1) to 10-20 bar and heat to 60 °C for 4-12 hours.
Hemilability and Salt-Tuning Mechanism
Logical relationship of hemilabile coordination and alkali metal salt binding in Rh(I) catalysis.
Quantitative Data & Characterization
Table 1: Diagnostic NMR Characterization Parameters Monitoring the ³¹P chemical shift is the most reliable method for verifying the integrity of the phosphite core.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment / Diagnostic Feature |
| ³¹P{¹H} | 140.0 – 145.0 | Singlet | Triaryl phosphite core (Final Product) |
| ³¹P{¹H} | ~ 160.0 | Singlet | Chlorophosphite (Starting Material) |
| ¹H | 4.90 – 5.10 | Singlet (2H) | Benzylic CH₂ of the ether moiety |
| ¹³C{¹H} | 69.0 – 71.0 | Singlet | Benzylic CH₂ carbon |
Table 2: Effect of Alkali Metal Salts on Styrene Hydroformylation Regioselectivity The addition of specific salts structurally modifies the active pocket of the catalyst without requiring new ligand synthesis[3][4].
| Catalyst System | Additive (Salt) | Conversion (%) | Regioselectivity (iso/n ratio) | Mechanism of Action |
| Rh / Phosphite-Ether | None | > 95 | ~ 3.5 - 4.0 | Standard hemilabile coordination |
| Rh / Phosphite-Ether | LiBPh₄ (10 eq) | > 95 | ~ 8.0 - 10.5 | Li⁺ binding to ether O, increasing steric bulk |
| Rh / Phosphite-Ether | NaBPh₄ (10 eq) | > 95 | ~ 6.0 - 7.5 | Na⁺ binding (weaker steric effect than Li⁺) |
| Rh / Phosphite-Ether | NBu₄BPh₄ (10 eq) | > 95 | ~ 3.5 - 4.0 | Non-coordinating cation (Negative Control) |
References
-
Kaisare, A. A., Owens, S. B., Valente, E. J., & Gray, G. M. "Synthesis, characterization and coordination chemistry of a new phosphite–ether ligand: The effects of alkali metal salts and the ligand/Rh molar ratio on the catalytic activity and regioselectivity of a Rh(I) complex of this ligand in the hydroformylation of styrene." Journal of Organometallic Chemistry, 2010, 695(24), 2658-2666. URL: [Link]
-
Owens, S. B., et al. "Study of the Effects of Alkali Metal Salts on Styrene Hydroformylation Reactions Catalyzed by Rhodium(I) Complexes of Bis(phosphite) Ligands." Organometallics, 2008. URL: [Link]
Sources
- 1. Sci-Hub. Phosphinoureas: Cooperative Ligands in Rhodium-Catalyzed Hydroformylation? On the Possibility of a Ligand-Assisted Reductive Elimination of the Aldehyde / Organometallics, 2010 [sci-hub.box]
- 2. "Conformationally Restrained Metallacrown Ethers as Catalysts for the H" by Abha Kaisare [digitalcommons.library.uab.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Note: Orthogonal Functionalization of 2-(2-Phenylmethoxyphenyl)phenol for Advanced Polymer Synthesis
Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol
Mechanistic Rationale & Strategic Utility
2-(2-Phenylmethoxyphenyl)phenol (CAS 201405-69-8), also referred to as 2-(2-benzyloxyphenyl)phenol or monobenzylated 2,2'-biphenol, is a highly valuable asymmetric building block in advanced materials and pharmaceutical research.
Symmetric 2,2'-biphenol is a classic structural motif prized for imparting thermal stability and rigidity to polycarbonates and epoxies. However, its symmetric nature often leads to intractable, highly crystalline networks that are difficult to process. 2-(2-Phenylmethoxyphenyl)phenol solves this processing bottleneck by masking one of the hydroxyl groups with a robust benzyl ether[1].
Causality in Design: The free phenolic hydroxyl group serves as the primary reactive site for functionalization (e.g., methacrylation for chain-growth polymers or glycidylation for step-growth resins). The benzyl ether remains stable under basic and mildly acidic conditions, acting as a steric modifier to tune the polymer's solubility and increase its refractive index.
Post-polymerization, the benzyl group can be quantitatively removed via catalytic hydrogenolysis to yield a reactive 2-hydroxybiphenyl pendant group[2]. In drug development, this "latent phenol" strategy is widely used to conjugate active pharmaceutical ingredients (APIs) or targeting ligands to a polymeric nanocarrier without interfering with the initial polymerization kinetics.
Functionalization Workflows & Protocols
Workflow A: Synthesis of Methacrylate Monomers (Chain-Growth Precursor)
Methacrylation of the free phenol yields a vinyl monomer suitable for free-radical polymerization, creating high-refractive-index optical resins[3].
Causality in Protocol: Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct, preventing the premature acidic cleavage of the benzyl ether. Dichloromethane (DCM) is chosen as the solvent for its excellent solvation of both the highly aromatic starting material and the resulting monomer.
Protocol 1: Synthesis of 2-(2-Benzyloxyphenyl)phenyl Methacrylate
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.
-
Reagent Loading: Dissolve 10.0 g (36.2 mmol) of 2-(2-Phenylmethoxyphenyl)phenol[4] in 100 mL of anhydrous DCM. Add 5.5 g (54.3 mmol, 1.5 eq) of anhydrous TEA.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic acylation.
-
Addition: Dropwise add 4.5 g (43.4 mmol, 1.2 eq) of methacryloyl chloride over 30 minutes.
-
Self-Validation Step: The immediate formation of a dense white precipitate (TEA·HCl) in the flask visually indicates that the nucleophilic acyl substitution is proceeding successfully.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Workup: Wash the organic layer sequentially with 1M HCl (50 mL) to remove excess TEA, saturated NaHCO₃ (50 mL) to neutralize residual acid, and brine (50 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield a viscous, colorless oil.
Workflow B: Post-Polymerization Deprotection (Latent Phenol Activation)
Once the methacrylate monomer is polymerized, the benzyl ether can be cleaved to reveal the phenol for crosslinking or API conjugation.
Causality in Protocol: A mixed solvent system of Toluene/Methanol (1:1 v/v) is critical. Toluene keeps the hydrophobic, rigid polymer backbone solvated, while methanol provides the necessary protic environment to facilitate the palladium-catalyzed hydrogenolysis of the ether bond.
Protocol 2: Catalytic Hydrogenolysis of the Polymeric Benzyl Ether
-
Setup: In a high-pressure Parr reactor, dissolve 5.0 g of the benzyloxy-functionalized polymer in 50 mL of Toluene/Methanol (1:1 v/v).
-
Catalyst Addition: Add 0.5 g of 10% Pd/C (Palladium on carbon).
-
Caution: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert argon atmosphere.
-
-
Hydrogenation: Purge the reactor with argon three times, then with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.
-
Reaction: Stir vigorously at 40 °C for 24 hours.
-
Self-Validation Step: Monitor the pressure gauge for H₂ consumption. The reaction is complete when the pressure stabilizes and no further pressure drops are observed over a 2-hour window.
-
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite with warm THF (20 mL) to ensure complete polymer recovery.
-
Precipitation: Concentrate the filtrate to half its volume and precipitate dropwise into cold diethyl ether. Filter and dry the resulting functionalized polymer in a vacuum oven at 60 °C to constant weight.
Quantitative Data & Characterization
The following table summarizes the physicochemical properties of the synthesized monomers and their resulting polymers, highlighting the thermal and optical impact of the benzyl protecting group.
| Property / Material | 2-(2-Phenylmethoxyphenyl)phenol | Methacrylate Monomer | Protected Polymer | Deprotected Polymer |
| Molecular Weight ( g/mol ) | 276.33 | 344.41 | ~45,000 ( | ~30,000 ( |
| Physical State | Off-white solid | Viscous oil | Amorphous solid | Rigid solid |
| Refractive Index ( | N/A | 1.58 | 1.62 | 1.55 |
| Glass Transition ( | N/A | N/A | 115 | 142 |
| Solubility | DCM, THF, Toluene | DCM, THF, Toluene | THF, Toluene, CHCl₃ | THF, DMF, DMSO |
Table 1: Physicochemical and thermal properties of the biphenyl derivatives and polymers.
Visualizations
Orthogonal functionalization pathways of 2-(2-Phenylmethoxyphenyl)phenol.
Post-polymerization deprotection and subsequent functionalization mechanism.
References
Procedure for Williamson ether synthesis of biphenyl derivatives
For reactions where the phenoxide salt has low solubility in the organic solvent, phase transfer catalysis is a powerful technique to enhance reaction rates. [21]A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides. [6][22] Mechanism: The lipophilic cation of the PTC (e.g., Bu₄N⁺) pairs with the phenoxide anion, creating a more soluble ion pair in the organic solvent, thereby increasing the effective concentration of the nucleophile and accelerating the reaction. [23]
Troubleshooting and Safety Considerations
-
Low Yield or No Reaction:
-
Cause: Incomplete deprotonation. The base may be too weak or, if using NaH, moisture may be present. [10] * Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH). Ensure all glassware is oven-dried and solvents are anhydrous. [10][8]* Formation of Alkene Byproduct:
-
Cause: E2 elimination is competing with Sₙ2 substitution. This is the primary outcome when using secondary or tertiary alkyl halides. [13][16] * Solution: Ensure the use of a primary or methyl alkyl halide. If a secondary halide must be used, try lowering the reaction temperature and using a less sterically hindered base.
-
-
Safety:
-
Alkylating Agents: Many alkylating agents like methyl iodide are toxic and potential carcinogens. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. [10]Sodium and potassium hydroxide are corrosive. [17]Handle with extreme care.
-
Solvents: Organic solvents are flammable. Ensure no ignition sources are present when heating the reaction.
-
References
-
Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]
-
Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850. Retrieved from [Link]
-
D'Abrosca, G., et al. (2025, May 16). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. Retrieved from [Link]
-
Filo. (2025, December 6). Limitations of Williamson ether synthesis class 12. Retrieved from [Link]
-
Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Learner. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2013). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. PubMed. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
-
Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]
-
Rose, A. M., et al. (2014). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ATSDR. (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]
-
ResearchGate. (n.d.). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation | Request PDF. Retrieved from [Link]
Sources
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- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Limitations of Williamson ether synthesis class 12 | Filo [askfilo.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. One moment, please... [chemistrytalk.org]
- 17. The Williamson Ether Synthesis [cs.gordon.edu]
The Strategic Application of 2'-Benzyloxy-2-biphenylol in Advanced Olefin Polymerization Catalysis: A Guide for Researchers
Introduction: The Post-Metallocene Era and the Quest for Precision Polyolefins
The field of olefin polymerization has undergone a paradigm shift with the advent of post-metallocene catalysts. These single-site catalysts, often based on late transition metals or Group 4 metals with sterically demanding, electronically tunable ancillary ligands, offer unprecedented control over polymer microstructure, molecular weight, and comonomer incorporation.[1][2] This fine-tuning capability allows for the production of "designer" polyolefins with tailored properties for a vast array of applications, from high-strength engineering plastics to flexible elastomers.
Within this class of catalysts, ligands derived from biphenolate and related biaryl scaffolds have garnered significant attention. Their rigid backbone and tunable steric and electronic properties make them ideal candidates for creating well-defined, highly active catalytic centers. This guide focuses on the application of a specific, yet underexplored, biphenolate ligand: 2'-benzyloxy-2-biphenylol . While direct literature on its specific use in olefin polymerization is emerging, by drawing parallels with structurally similar and well-documented biphenolate and phenoxy-imine systems, we can construct a robust framework for its application and predict its potential advantages.
The bulky benzyloxy substituent in 2'-benzyloxy-2-biphenylol is hypothesized to play a crucial role in influencing the catalyst's behavior. It can modulate the steric environment around the metal center, potentially leading to higher molecular weight polymers and influencing stereoselectivity in propylene polymerization. Furthermore, the electronic effects of the benzyloxy group can impact the electrophilicity of the metal center, thereby affecting catalyst activity and comonomer incorporation.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging the potential of 2'-benzyloxy-2-biphenylol in developing novel olefin polymerization catalysts. We will provide detailed application notes, experimental protocols based on analogous systems, and a theoretical framework for understanding the structure-property relationships of the resulting catalysts.
I. Ligand Synthesis: Crafting the Catalyst's Foundation
The synthesis of 2'-benzyloxy-2-biphenylol is a critical first step. While a specific, optimized protocol for this exact molecule is not extensively published, a reliable synthetic route can be devised based on established methodologies for the synthesis of substituted biphenyl-2,2'-diols and the benzylation of phenols.[5][6] The most common approach involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by selective benzylation.
Protocol 1: Synthesis of 2'-Benzyloxy-2-biphenylol
Objective: To synthesize the 2'-benzyloxy-2-biphenylol ligand.
Materials:
-
2-Bromophenol
-
2-(Benzyloxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Step 1: Suzuki-Miyaura Coupling to form 2,2'-Biphenol [5][7]
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-bromophenol (1.0 eq) and 2-hydroxyphenylboronic acid (1.1 eq) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 eq).
-
To this biphasic mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2,2'-biphenol.
Step 2: Monobenzylation of 2,2'-Biphenol [6][8]
-
In a round-bottom flask, dissolve the synthesized 2,2'-biphenol (1.0 eq) in acetone.
-
Add finely ground potassium carbonate (1.1 eq) to the solution.
-
Slowly add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the monobenzylated product by TLC. Careful control of stoichiometry is crucial to minimize the formation of the dibenzylated byproduct.
-
After the reaction is complete, filter off the potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 2'-benzyloxy-2-biphenylol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Catalyst Synthesis: From Ligand to Pre-catalyst
Once the 2'-benzyloxy-2-biphenylol ligand is synthesized, the next step is to coordinate it to a suitable metal center, typically a Group 4 metal such as zirconium (Zr) or hafnium (Hf). The choice of metal can significantly influence the catalytic activity and the properties of the resulting polymer.[9][10] The synthesis of these complexes is generally achieved through alkane or salt elimination reactions.
Protocol 2: Synthesis of a Zirconium Complex with 2'-Benzyloxy-2-biphenylol
Objective: To synthesize a zirconium pre-catalyst incorporating the 2'-benzyloxy-2-biphenylol ligand. This protocol is based on general procedures for the synthesis of zirconium biphenolate complexes.[9][10]
Materials:
-
2'-Benzyloxy-2-biphenylol ligand
-
Zirconium(IV) tetrachloride (ZrCl₄) or Zirconium(IV) isopropoxide isopropanol complex
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
n-Butyllithium (n-BuLi) or a suitable non-nucleophilic base
-
Schlenk line and inert atmosphere techniques
Procedure:
-
Under an inert atmosphere, dissolve the 2'-benzyloxy-2-biphenylol ligand (2.0 eq) in anhydrous toluene in a Schlenk flask.
-
Cool the solution to -78 °C and slowly add n-butyllithium (2.0 eq) to deprotonate the phenolic hydroxyl group, forming the lithium salt of the ligand. Stir for 2-4 hours at this temperature, then allow the mixture to warm to room temperature.
-
In a separate Schlenk flask, prepare a slurry of ZrCl₄ (1.0 eq) in anhydrous toluene.
-
Slowly add the solution of the lithium salt of the ligand to the ZrCl₄ slurry at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by observing the dissolution of ZrCl₄ and the formation of a precipitate (LiCl).
-
After the reaction is complete, remove the LiCl precipitate by filtration through a cannula or a filter frit.
-
Evaporate the solvent from the filtrate under vacuum to obtain the crude zirconium complex.
-
The complex can be purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture.
Characterization: The resulting zirconium complex should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis. X-ray crystallography can be used to determine the precise solid-state structure of the complex.
III. Olefin Polymerization: Activating the Catalyst
The synthesized zirconium complex is a pre-catalyst and requires activation with a co-catalyst to become active for olefin polymerization. The most common co-catalysts are methylaluminoxane (MAO) and borate-based activators.[11][12] The choice of co-catalyst can significantly impact the catalyst's activity and the properties of the resulting polymer.
Workflow for Catalyst Activation and Polymerization
Caption: General workflow for olefin polymerization.
Protocol 3: Ethylene Homopolymerization
Objective: To perform the homopolymerization of ethylene using the synthesized zirconium catalyst. This protocol is a general procedure adaptable for laboratory-scale polymerizations.[13][14]
Materials:
-
Zirconium pre-catalyst
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Toluene (polymerization grade, anhydrous and deoxygenated)
-
Ethylene (polymerization grade)
-
Pressurized polymerization reactor equipped with a stirrer, temperature control, and gas inlet.
-
Acidified methanol (5% HCl in methanol) for quenching.
Procedure:
-
Thoroughly dry and purge the polymerization reactor with nitrogen.
-
Introduce a specific volume of toluene into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar) and allow the toluene to become saturated.
-
In a separate Schlenk tube, dissolve a known amount of the zirconium pre-catalyst in a small amount of toluene.
-
In another Schlenk tube, measure the required amount of MAO solution. The Al/Zr molar ratio is a critical parameter and typically ranges from 500 to 2000.
-
Inject the MAO solution into the reactor, followed by the catalyst solution to initiate the polymerization.
-
Maintain a constant ethylene pressure and temperature throughout the polymerization. Monitor the ethylene consumption to track the reaction rate.
-
After the desired reaction time, vent the reactor and quench the polymerization by adding acidified methanol.
-
The precipitated polyethylene is collected by filtration, washed with methanol and acetone, and then dried in a vacuum oven at 60 °C to a constant weight.
Protocol 4: Ethylene/α-Olefin Copolymerization
Objective: To synthesize linear low-density polyethylene (LLDPE) by copolymerizing ethylene with an α-olefin (e.g., 1-hexene).[15][16][17]
Procedure:
The procedure is similar to ethylene homopolymerization with the following modifications:
-
After charging the reactor with toluene, inject the desired amount of the α-olefin comonomer (e.g., 1-hexene).
-
The ratio of ethylene to the comonomer in the feed will influence the incorporation of the comonomer into the polymer chain.
-
Proceed with the addition of MAO and the catalyst as described in Protocol 3.
IV. Polymer Characterization: Understanding the Product
The properties of the synthesized polyethylene are determined by its molecular weight, molecular weight distribution, and, in the case of copolymers, the comonomer content.
Table 1: Key Polymer Characterization Techniques
| Property | Technique | Information Obtained |
| Molecular Weight and Molecular Weight Distribution (MWD) | High-Temperature Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18] |
| Melting Temperature (Tm) and Crystallinity | Differential Scanning Calorimetry (DSC) | Provides information on the thermal properties of the polymer, including its melting point and the degree of crystallinity.[18] |
| Comonomer Incorporation | ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | Quantifies the amount of α-olefin incorporated into the polyethylene backbone and provides insights into the comonomer distribution.[19] |
| Crystalline Structure | X-ray Diffraction (XRD) | Determines the crystal structure and can also be used to estimate the degree of crystallinity.[19] |
V. Structure-Property Relationships and Expected Outcomes
The introduction of the 2'-benzyloxy-2-biphenylol ligand is expected to impart specific characteristics to the catalyst and the resulting polymer.
Influence of the Benzyloxy Group
-
Steric Bulk: The bulky benzyloxy group is anticipated to create a more crowded environment around the metal center. This can lead to:
-
Higher Molecular Weight Polymers: The steric hindrance may suppress chain transfer reactions, leading to the formation of longer polymer chains.[3][4]
-
Stereocontrol in Propylene Polymerization: For propylene polymerization, the defined chiral pocket created by the ligand could lead to the production of isotactic or syndiotactic polypropylene, depending on the ligand's conformation.
-
-
Electronic Effects: The oxygen atom in the benzyloxy group can influence the electronic properties of the catalyst. This may affect:
-
Catalyst Activity: The electron-donating or withdrawing nature of the substituent can modulate the electrophilicity of the metal center, which in turn affects the rate of olefin insertion.[20]
-
Comonomer Incorporation: The electronic environment of the active site can influence the catalyst's affinity for different monomers, thereby affecting the comonomer incorporation rate in copolymerizations.[3][4]
-
Logical Framework for Catalyst Design
Caption: Relationship between ligand design and polymer properties.
VI. Conclusion and Future Outlook
The use of 2'-benzyloxy-2-biphenylol as a ligand in olefin polymerization catalysts represents a promising avenue for the development of novel polyolefins with tailored properties. While this guide provides a comprehensive framework based on analogous systems, further experimental work is needed to fully elucidate the potential of this specific ligand.
Future research should focus on:
-
Systematic Variation of Substituents: Investigating the effect of different substituents on the benzyl and biphenyl rings to fine-tune the steric and electronic properties of the catalyst.
-
Exploration of Different Metal Centers: Evaluating the performance of titanium and hafnium complexes in addition to zirconium.
-
Detailed Mechanistic Studies: Conducting kinetic and computational studies to gain a deeper understanding of the polymerization mechanism.
-
Application in Propylene Polymerization: Exploring the potential of these catalysts for the stereoselective polymerization of propylene.
By systematically exploring these avenues, the full potential of 2'-benzyloxy-2-biphenylol and related biphenolate ligands can be unlocked, paving the way for the next generation of high-performance polyolefins.
References
-
Copolymerization of ethylene with α-olefins and cyclic olefins catalyzed by a Ti(iv) diisopropoxy complex bearing a tridentate [O−,S,O−]-type bis(phenolato) ligand. Polymer Chemistry. Available at: [Link]
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Ethylene and Ethylene/α-Olefin (Co)Polymerization Behavior of Bis(phenoxy−imine)Ti Catalysts: Significant Substituent Effects on Activity and Comonomer Incorporation. ACS Catalysis. Available at: [Link]
-
Zirconium and hafnium complexes containing N-alkyl substituted amine biphenolate ligands: coordination chemistry and living ring-opening polymerization catalysis. Dalton Transactions. Available at: [Link]
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Ethylene and Ethylene/α-Olefin (Co)Polymerization Behavior of Bis(phenoxy−imine)Ti Catalysts: Significant Substituent Effects on Activity and Comonomer Incorporation. Semantic Scholar. Available at: [Link]
-
(PDF) Characterization of polyethylene synthesized by zirconium single site catalysts. ResearchGate. Available at: [Link]
-
Zirconium and hafnium complexes containing N-alkyl-substituted amine biphenolate ligands: unexpected ligand degradation and divergent complex constitutions governed by N-alkyls. Inorganic Chemistry. Available at: [Link]
-
Zirconium and Hafnium Complexes Containing N-Alkyl-Substituted Amine Biphenolate Ligands: Unexpected Ligand Degradation and Divergent Complex Constitutions Governed by N-Alkyls. Inorganic Chemistry. Available at: [Link]
-
Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. ResearchGate. Available at: [Link]
-
Single-Site Catalyst for the Synthesis of Disentangled Ultra-High-Molecular-Weight Polyethylene. PubMed. Available at: [Link]
-
Electron-withdrawing, bipheny 1-2,2 -diol-based compounds for asymmetric catalysis. Johns Hopkins University. Available at: [Link]
-
Polyolefin structural control using phenoxy-imine ligated group 4 transition metal complex catalysts. ResearchGate. Available at: [Link]
-
Single-Site Catalyst for the Synthesis of Disentangled Ultra-High-Molecular-Weight Polyethylene. MDPI. Available at: [Link]
-
Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst. PMC. Available at: [Link]
-
Salen complexes of zirconium and hafnium: synthesis, structural characterization and polymerization studies. Polymer Chemistry. Available at: [Link]
-
Zirconium and Hafnium Polyhydrides. 2. Preparation and Characterization of M3H6( BH4)6(PMe3)4 and M2H4(BH4)4(dmpe)2. Girolami Group Website. Available at: [Link]
-
Copolymerization of ethylene with α-olefins. ResearchGate. Available at: [Link]
-
Catalytic strategies for synthesizing disentangled ultrahigh molecular weight polyethylene via homogeneous FI catalyst-based polymerization. Materials Technology Reports. Available at: [Link]
-
Surface science of single-site heterogeneous olefin polymerization catalysts. PNAS. Available at: [Link]
-
Activity Enhancement of Phenoxy-Imine Titanium Catalysts via σ–π Synergy and Para-Substituent Effect. Figshare. Available at: [Link]
-
Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. Stevens Institute of Technology. Available at: [Link]
-
Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes. ACS Catalysis. Available at: [Link]
-
Copolymerization of ethylene with norbornene by using metallocene/TIBA/B(C6F5)3 system. Polyolefins Journal. Available at: [Link]
- US20190352439A1 - Ethylene/Alpha-Olefin Copolymers for Better Optical and Mechanical Properties and Processability of Film Made Therefrom. Google Patents.
-
Ethylene/alpha-olefin copolymerization using mixed oxides-supported me. Chula Digital Collections. Available at: [Link]
-
2,2'-Biphenol. Wikipedia. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Available at: [Link]
-
Phenoxybis(imine) complexes of vanadium: structure, ethylene polymerization, and ring opening polymerization of ε-caprolactone. Dalton Transactions. Available at: [Link]
-
(PDF) Gas‐phase polymerization of ethylene using supported metallocene catalysts: Study of polymerization conditions. ResearchGate. Available at: [Link]
-
Ethylene polymerization catalyzed by using two-component metallocene catalysts. ResearchGate. Available at: [Link]
-
Copolymerization of ethylene and isoprene initiated by metallocene catalyst. Arabian Journal of Chemistry. Available at: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. Available at: [Link]
- CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol. Google Patents.
-
Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d]oxaphospholes. MDPI. Available at: [Link]
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Desymmetrization strategies for 2,2'-biphenol using benzyl protection
Application Note: AN-SYN-2026-BP Topic: Desymmetrization Strategies for 2,2'-Biphenol via Selective Mono-Benzylation
Executive Summary
This guide details the strategic desymmetrization of 2,2'-biphenol (
Unlike stable atropisomers (e.g., BINOL), unsubstituted 2,2'-biphenol possesses a low rotational barrier (
Scientific Background & Strategy
The fundamental challenge in desymmetrizing 2,2'-biphenol (1) with benzyl bromide (BnBr) is the statistical distribution of products. In a rapid, non-selective reaction, a 1:1 stoichiometric ratio typically yields a statistical mixture:
-
~25% Unreacted Starting Material (1)[1]
-
~50% Mono-benzylated Product (2)
-
~25% Di-benzylated Byproduct (3)
To deviate from this statistical limit and favor the mono-product (2), we must exploit differences in acidity and solubility .
Mechanism of Selectivity
-
Electronic Deactivation: Upon mono-alkylation, the remaining phenol becomes less acidic due to the loss of the intramolecular hydrogen bond (though steric bulk increases).
-
Solubility Gating: In specific solvents (e.g., Acetone), the mono-anion or the mono-benzylated product may exhibit different solubility profiles than the dianion, effectively "crashing out" or sequestering the intermediate from further reaction.
Workflow Visualization
The following diagram illustrates the competing pathways and the strategic intervention points to maximize mono-selectivity.
Figure 1: Reaction pathway showing the critical bifurcation between mono- and di-alkylation. The dashed red line represents the parasitic secondary reaction to be suppressed.
Validated Protocols
Protocol A: The "Acetone-Reflux" Method (High Fidelity)
Best for: Routine synthesis, high purity requirements, avoiding harsh bases.
Rationale: Potassium carbonate (
Reagents:
-
2,2'-Biphenol (1.0 equiv)
-
Benzyl Bromide (BnBr) (0.95 equiv) — Crucial: Limiting reagent
- (1.1 equiv)
-
Acetone (Reagent Grade, 0.1 M concentration)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2,2'-biphenol (10 mmol, 1.86 g) and anhydrous
(11 mmol, 1.52 g) to Acetone (100 mL). Stir at room temperature for 15 minutes to allow partial deprotonation (solution may turn yellow/orange). -
Addition: Add Benzyl Bromide (9.5 mmol, 1.13 mL) in a single portion. Note: Because we use limiting electrophile, slow addition is less critical here than in Method B, but still beneficial.
-
Reaction: Heat to reflux (
) for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 4:1). -
Workup: Cool to RT. Filter off solid inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The residue will contain mostly Mono-Bn and unreacted Biphenol, with trace Di-Bn.
-
Dissolve in minimal
. -
Perform flash chromatography (Gradient: 100% Hexanes
90:10 Hexanes/EtOAc). -
Tip: The unreacted biphenol is much more polar and will elute last.
-
Expected Yield: 65–75% (based on BnBr).
Protocol B: The "NaH/DMF" Method (Rapid Synthesis)
Best for: High-throughput, difficult substrates, or when acetone reflux is too slow.
Rationale: Sodium Hydride (NaH) effects irreversible deprotonation. In DMF, the reaction is fast. To prevent di-alkylation, we must rely strictly on kinetic control via slow addition of the electrophile to a dilute solution.
Reagents:
-
2,2'-Biphenol (1.0 equiv)
-
NaH (60% in oil) (1.0 equiv)
-
Benzyl Bromide (1.0 equiv)
-
DMF (Anhydrous, 0.05 M) — Dilution is key
Step-by-Step:
-
Activation: In a flame-dried flask under
, wash NaH (10 mmol) with hexanes to remove oil (optional but recommended for accurate weighing). Suspend in DMF (100 mL). -
Deprotonation: Cool to
. Add 2,2'-biphenol (10 mmol) dissolved in minimal DMF dropwise. Evolution of gas will be observed. Stir for 30 min at to ensure formation of the mono-sodium salt. -
Controlled Addition: Dissolve BnBr (10 mmol) in DMF (10 mL). Load into a syringe pump.
-
Reaction: Add the BnBr solution slowly over 2 hours at
. -
Quench: Carefully add sat.
solution. Extract with or EtOAc ( ). -
Wash: Wash combined organics with water (
) to remove DMF, then brine. Dry over .[6]
Expected Yield: 50–60% (Lower selectivity than Method A, but faster).
Data Analysis & Troubleshooting
Table 1: Solvent and Base Effects on Selectivity
| Condition | Base | Solvent | Temp | Mono:Di Ratio | Notes |
| Standard | Acetone | Reflux | 85:15 | Recommended. Slow but selective. | |
| Aggressive | NaH | DMF | 60:40 | Fast. Hard to control over-alkylation. | |
| Phase Transfer | Toluene/ | RT | 50:50 | Statistical mixture. Not recommended for mono. | |
| Weak Base | MeCN | Reflux | 70:30 | Cesium effect can sometimes promote di-alkylation due to "naked" anion. |
Troubleshooting Guide
-
Problem: High levels of Di-benzylated product.
-
Solution: Reduce BnBr to 0.85 equivalents. Recover and recycle unreacted biphenol.
-
Solution: Increase dilution. High concentration favors intermolecular reactions (di-alkylation).
-
-
Problem: Poor conversion.
-
Solution: Add catalytic KI (10 mol%) to generate Benzyl Iodide in situ (Finkelstein reaction), which is more reactive.
-
Experimental Setup Diagram
Figure 2: Standard reflux apparatus setup for thermodynamic control protocol.
References
-
Bouzide, A., & Sauvé, G. (1997).[7][8] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[7][9] Tetrahedron Letters, 38(34), 5945–5948.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Astruc, D. (2011). Modern Arene Chemistry. Wiley-VCH.
-
BenchChem Protocols. (2025). Synthesis of 2-benzyloxybenzyl chloride and related ether protections. (General validation of benzyl protection stoichiometry).
-
Hatano, M., et al. (2023).[10] 2,2'-Biphenol-Derived Phosphoric Acid Catalyst... Synlett, 34, 2508-2514.[10] (Demonstrates utility of biphenol derivatives).
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Application Note: Synthesis of Chiral Biaryl Ligands from Achiral Biphenol Ethers
Abstract: Axially chiral biaryl scaffolds are the cornerstone of many privileged ligands and catalysts essential for modern asymmetric synthesis, materials science, and pharmaceutical development.[1][2] Their synthesis, however, presents a significant challenge, particularly the control of atropisomerism—chirality arising from restricted rotation about a single bond. This guide provides an in-depth exploration of advanced strategies for the enantioselective synthesis of chiral biaryl ligands, commencing from readily available, achiral biphenol ether precursors. We will detail the core principles and field-proven protocols for two powerful methodologies: Atroposelective Desymmetrization via C-H functionalization and Dynamic Kinetic Resolution (DKR). This document is intended for researchers, chemists, and drug development professionals seeking to construct these valuable molecular architectures with high efficiency and stereocontrol.
Foundational Concepts: Atropisomerism in Biaryl Systems
The foundation of this chemistry lies in the phenomenon of atropisomerism. In biaryl compounds, if the four ortho-substituents on the two aromatic rings are sufficiently bulky, free rotation around the aryl-aryl single bond is hindered. This restricted rotation creates a stable chiral axis, resulting in two non-superimposable, mirror-image stereoisomers (enantiomers) that can be isolated.
Starting with a symmetrically substituted, achiral biphenol (or its ether derivative), the two aromatic rings and their respective ortho positions are enantiotopic. The strategic challenge is to perform a chemical transformation that selectively modifies one of these enantiotopic positions or faces, thereby desymmetrizing the molecule and establishing the chiral axis in a controlled manner.
Key Synthetic Strategies
Two predominant strategies have emerged as highly effective for converting achiral biphenol ethers into valuable enantioenriched biaryl ligands:
Strategy A: Atroposelective Desymmetrization
Desymmetrization is a powerful and atom-economical approach where a prochiral molecule is converted directly into a chiral one.[3] In the context of biphenol ethers, a chiral catalyst interacts with the achiral substrate to direct a reaction to one of the two identical halves of the molecule, thereby setting the axial chirality. Transition-metal-catalyzed C-H activation is a particularly elegant method for this purpose.[1]
Mechanism & Rationale: The catalyst, bearing a chiral ligand, coordinates to the substrate. This catalyst-substrate complex creates a diastereomeric transition state. The energetic difference between the two possible diastereomeric transition states (one leading to the (R)-product and the other to the (S)-product) dictates the enantioselectivity of the reaction. By carefully designing the chiral ligand, one pathway can be strongly favored, leading to high enantiomeric excess (ee). High-valent palladium catalysis, for instance, has been successfully employed for the atroposelective C-H bromination of biaryls, yielding versatile chiral building blocks.[4]
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Detailed Experimental Protocols
Disclaimer: These protocols are representative and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Pd-Catalyzed Atroposelective C-H Bromination of a Biphenol Diether
This protocol is adapted from methodologies employing high-valent palladium catalysis for atroposelective C-H functionalization. [4]It provides a versatile monobrominated biaryl, a key intermediate for further elaboration via cross-coupling reactions.
Materials:
-
Substrate: 2,2'-Dimethoxy-1,1'-biphenyl (1.0 equiv)
-
Catalyst Precursor: Palladium(II) acetate, Pd(OAc)₂ (10 mol%)
-
Ligand: Chiral Amino Acid Ligand (e.g., N-acetyl-L-valine) (20 mol%)
-
Oxidant/Bromine Source: N-Bromosuccinimide (NBS) (1.2 equiv)
-
Solvent: Dichloroethane (DCE), 0.1 M concentration
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.10 equiv), the chiral amino acid ligand (0.20 equiv), and the biphenol diether substrate (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous DCE via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Reaction Initiation: Add NBS (1.2 equiv) to the mixture in one portion.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched monobrominated product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Scientist's Note: The chiral amino acid ligand is crucial for stereoinduction. It coordinates to the palladium center, creating a chiral environment that directs the C-H activation and subsequent bromination to one of the two enantiotopic C-H bonds ortho to the methoxy groups. [4]The choice of solvent and temperature can significantly impact both yield and enantioselectivity and may require screening.
Protocol 2: Dynamic Kinetic Resolution of a Racemic BINOL Derivative
This protocol combines Ru-catalyzed in-situ racemization with lipase-catalyzed acylation, a powerful method to obtain highly enantioenriched biaryl diols. [5] Materials:
-
Substrate: Racemic 1,1'-bi-2-naphthol (BINOL) (1.0 equiv)
-
Racemization Catalyst: η⁵-Ph₅CpRu(CO)₂Cl (2 mol%)
-
Acylating Agent: Isopropenyl acetate (3.0 equiv)
-
Enzyme: Immobilized Lipase (e.g., Pseudomonas sp. lipoprotein lipase, LIP301) (50 mg per 0.1 mmol substrate)
-
Solvent: Toluene, 0.1 M concentration
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry vial, add racemic BINOL (1.0 equiv), the Ru-catalyst (0.02 equiv), and the immobilized lipase.
-
Inert Atmosphere: Purge the vial with nitrogen or argon.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by isopropenyl acetate (3.0 equiv) via syringe.
-
Reaction Conditions: Seal the vial and place it in an incubator shaker or on a stirring plate at 40 °C.
-
Monitoring: Monitor the conversion by taking small aliquots and analyzing them by TLC or chiral HPLC. The reaction typically reaches >99% conversion to the mono-acylated product with high ee in 24-48 hours.
-
Work-up: Upon completion, filter off the immobilized enzyme (it can often be washed and reused). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to separate the mono-acetylated BINOL product from any residual starting material or di-acetylated by-product.
-
Hydrolysis (Optional): The resulting enantioenriched BINOL monoacetate can be quantitatively hydrolyzed to the enantioenriched BINOL by treatment with a base like potassium carbonate (K₂CO₃) in methanol.
-
Analysis: Determine the enantiomeric excess of the product (either the acetate or the hydrolyzed diol) by chiral HPLC.
Scientist's Note: The success of this DKR hinges on the compatibility and rate-matching of the two catalytic cycles. The Ru-catalyst must racemize the unreactive BINOL enantiomer faster than the lipase acylates it, preventing the formation of the undesired acylated enantiomer. [5]Immobilized enzymes are preferred for their ease of removal and potential for recycling.
Data Summary and Troubleshooting
The effectiveness of these strategies is highly dependent on the substrate, catalyst, and reaction conditions. Below is a table summarizing typical results.
| Strategy | Catalyst System | Substrate Type | Typical Yield (%) | Typical ee (%) | Reference |
| Desymmetrization | Pd(OAc)₂ / Chiral Ligand | Biphenol Diether | 60-85 | 85-98 | [4] |
| DKR | Ru-Catalyst + Lipase | Racemic Biaryl Diol | >90 | >99 | [5] |
Common Troubleshooting:
-
Low Enantioselectivity (ee):
-
Desymmetrization: Screen different chiral ligands, solvents, and temperatures. The ligand is the primary source of stereocontrol.
-
DKR: Ensure the racemization rate is sufficient. If not, consider increasing the temperature slightly or the loading of the racemization catalyst. The selectivity of the enzyme is also critical.
-
-
Low Yield/Conversion:
-
Check the purity of reagents and solvents; moisture and oxygen can be detrimental, especially in metal-catalyzed reactions.
-
Ensure catalysts are active. Deactivated catalysts or impure enzymes can lead to stalled reactions.
-
In DKR, ensure the enzyme is not inhibited by the solvent or the racemization catalyst.
-
Conclusion
The transformation of simple, achiral biphenol ethers into structurally complex, enantiopure biaryl ligands is a testament to the power of modern asymmetric catalysis. Desymmetrization via C-H activation offers an elegant and direct route, while Dynamic Kinetic Resolution provides an exceptionally efficient pathway for specific substrates. The protocols and principles outlined in this guide provide a robust framework for researchers to access these privileged scaffolds, enabling further innovation in asymmetric synthesis and drug discovery.
References
-
Strategies on the asymmetric synthesis of axially chiral biaryls and... ResearchGate. Available at: [Link]
-
Li, X. (2019). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Communications. Available at: [Link]
-
Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Synfacts, 2017(04), 0341. Available at: [Link]
-
Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4337. Available at: [Link]
-
Chapter 1: Asymmetric Synthesis of Axially Chiral Biaryls and Heterobiaryls. Royal Society of Chemistry. Available at: [Link]
-
Atroposelective Construction of Biaryls Enabled by a Ni(II)-Catalyzed Aerobic Oxidation Strategy. ACS Publications. Available at: [Link]
-
Enantioselective Preparation of O‐Labeled Phenolic Biaryl Atropisomers via Cu‐Catalyzed Ring‐Opening of Cyclic Diaryliodoniums. ResearchGate. Available at: [Link]
-
Biocatalytic Enantioselective Synthesis of Atropisomers. Accounts of Chemical Research, 55(23), 3379-3392. Available at: [Link]
-
Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies. RSC Publishing. Available at: [Link]
-
Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis. Chemical Science. Available at: [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 25(17), 3939. Available at: [Link]
-
Hirai, S. (2005). The synthesis and applications of a biaryl-based asymmetric phosphine ligand. Massachusetts Institute of Technology. Available at: [Link]
-
Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones. Organic Letters, 21(11), 4059-4063. Available at: [Link]
-
Atroposelective synthesis of biaryls. a) Axially chiral biaryl motifs... ResearchGate. Available at: [Link]
-
Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Nature Communications, 12(1), 665. Available at: [Link]
-
Wu, X. (2021). Applications of Chiral Bifunctional Ligands in Gold(I) Catalysis. University of California, Santa Barbara. Available at: [Link]
-
Biocatalytic Enantioselective Synthesis of Atropisomers. ResearchGate. Available at: [Link]
-
Biocatalytic Enantioselective Synthesis of Atropisomers. Accounts of Chemical Research. Available at: [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4567. Available at: [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Available at: [Link]
-
Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Synlett, 2008(15), 2241-2254. Available at: [Link]
-
biaryl_synthesis. Michigan State University Department of Chemistry. Available at: [Link]
-
Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. Molecules, 29(5), 1058. Available at: [Link]
-
Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 103(22), 8314-8317. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1601-1612. Available at: [Link]
-
Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Design and synthesis of chiral ligands for use in stereoselective atropisomeric biaryl coupling reactions. University of Wollongong. Available at: [Link]
-
An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. University of Cambridge. Available at: [Link]
-
Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 132(33), 11612-11620. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00870B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Debenzylation of Hindered Biphenyls
Welcome to the Technical Support Center for advanced synthetic troubleshooting. Removing benzyl (Bn) protecting groups from biphenyl frameworks—particularly those with ortho-substituents—presents a unique kinetic and thermodynamic challenge. This guide provides causality-driven explanations, decision matrices, and self-validating protocols to help you overcome steric barriers without compromising your molecule's structural integrity.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my standard Pd/C hydrogenation failing or proceeding extremely slowly for my ortho-substituted biphenyl benzyl ether? A1: The failure is driven by steric causality. Heterogeneous catalysis (like standard Pd/C hydrogenation) requires the substrate to physically adsorb flatly onto the palladium surface[1]. In ortho-substituted biphenyls, restricted rotation around the C-C biaryl bond forces the two aromatic rings into a non-planar, perpendicular conformation. This creates a three-dimensional steric shield around the benzyl ether oxygen, physically preventing the benzylic carbon from reaching the active palladium sites. Standard H₂ gas at 1 atm lacks the thermodynamic driving force to overcome this immense activation barrier.
Q2: How can I force catalytic hydrogenation to work without over-reducing the biphenyl rings? A2: If you must use palladium, switch from direct H₂ gas to Transfer Hydrogenation . By using a chemical hydrogen donor like ammonium formate or cyclohexene, you generate highly reactive palladium hydride species in situ[1]. Cyclohexene is particularly preferred for the debenzylation of O-aryl benzyl ethers under transfer hydrogenation conditions. This method bypasses the need for the substrate to perfectly align with a gaseous H₂/Pd interface, significantly accelerating the reaction while preventing the over-reduction of the aromatic biphenyl system.
Q3: My substrate has reducible functional groups (e.g., alkenes, nitro groups). How can I remove the benzyl ether chemoselectively? A3: You must abandon standard hydrogenation. A mild, silane-mediated debenzylation is the optimal choice. Using triethylsilane (Et₃SiH) in combination with catalytic Palladium(II) acetate (Pd(OAc)₂) and triethylamine allows for the selective removal of benzyl ethers without reducing sensitive alkenes or nitro groups[2]. Alternatively, a metal-free combination of I₂ and Et₃SiH in ethyl acetate can mediate practical debenzylation while tolerating halo, ester, and nitro groups[3].
Q4: Catalytic methods are completely blocked by steric hindrance. What is the best Lewis acid approach? A4: Boron tribromide (BBr₃) is the gold standard for cleaving highly hindered ethers. Because BBr₃ is a homogeneous reagent, it is not limited by the surface-adsorption steric issues that plague Pd/C. BBr₃ acts via a two-step mechanism: it first forms a Lewis acid-base complex with the ether oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon to release the phenol and benzyl bromide[4][5].
Q5: How do I handle BBr₃ safely and prevent side reactions like biphenyl ring bromination? A5: BBr₃ is highly moisture-sensitive and reacts violently with protic solvents (water, alcohols)[6]. Reactions must be run in strictly anhydrous, non-coordinating solvents like dichloromethane (DCM). Never use THF or diethyl ether , as BBr₃ will rapidly cleave the solvent molecules[6]. To prevent electrophilic bromination of the electron-rich biphenyl rings, reactions must be initiated at -78 °C and carefully monitored, quenching immediately once the ether is cleaved.
Part 2: Decision Matrix & Workflows
Decision tree for selecting a debenzylation strategy based on functional group tolerance.
Mechanism of BBr3-mediated cleavage of hindered benzyl ethers via Lewis acid-base complexation.
Part 3: Quantitative Data Comparison
Table 1: Comparison of Debenzylation Strategies for Hindered Biphenyls
| Strategy | Primary Reagents | Steric Tolerance | Chemoselectivity (Tolerated Groups) | Typical Yield |
| Standard H₂ | Pd/C, H₂ (1 atm), EtOH | Poor | Alcohols, Esters, Acids | < 20% (Often fails) |
| Transfer H₂ | Pd/C, Cyclohexene or HCO₂NH₄ | Moderate | Esters, Acids, Amides | 70 - 90% |
| Lewis Acid | BBr₃, DCM (-78 °C) | Excellent | Halogens, Nitro (Cleaves Acetals/Boc) | 85 - 95% |
| Mild Silane | Et₃SiH, Pd(OAc)₂, Et₃N | Good | Alkenes, Nitro, Halogens, Acetals | 60 - 85% |
Part 4: Self-Validating Experimental Protocols
Standardized experimental workflow for debenzylation with integrated quality control validation.
Protocol A: Transfer Hydrogenation (Overcoming Moderate Sterics)
-
Preparation: In a flame-dried flask, dissolve the hindered biphenyl benzyl ether (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Add 10% Pd/C (typically 10-20 mol% Pd). Safety Note: Pd/C is pyrophoric. Add under a strict argon atmosphere.
-
Donor Addition: Add ammonium formate (5.0 eq) or an excess of cyclohexene[1].
-
Execution: Reflux the mixture (approx. 70-80 °C). The evolution of CO₂/NH₃ (if using formate) indicates active hydride transfer.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst[7], washing the filter cake thoroughly with ethyl acetate.
-
Self-Validation (QC): Concentrate the filtrate. A successful reaction will show a highly polar shift on TLC (due to the newly exposed hydroxyl group) and a mass reduction of 90 Da (loss of C₇H₇ + addition of H) via LC-MS.
Protocol B: Lewis Acid Cleavage (Overcoming Severe Sterics)
-
Preparation: Dissolve the substrate (1.0 eq) in strictly anhydrous dichloromethane (DCM) under an argon atmosphere. Crucial: Do not use THF or diethyl ether[6].
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.
-
Reagent Addition: Dropwise add a 1.0 M solution of BBr₃ in DCM (1.2 - 2.0 eq per ether group)[6]. The solution may turn yellow/orange as the Lewis acid-base complex forms.
-
Execution: Stir at -78 °C for 1 hour. If TLC indicates incomplete conversion, allow the reaction to gradually warm to 0 °C.
-
Quench: Cool back to -78 °C and carefully quench by dropwise addition of methanol or water. Safety Note: Highly exothermic; evolves toxic HBr gas[6]. Perform in a well-ventilated fume hood.
-
Self-Validation (QC): Extract with DCM, wash with brine, and dry over Na₂SO₄. ¹H-NMR should confirm the complete disappearance of the benzylic CH₂ singlet (typically around 5.0-5.2 ppm).
Protocol C: Mild Silane-Mediated Cleavage (For Sensitive Substrates)
-
Preparation: Dissolve the substrate (1.0 eq) in anhydrous acetonitrile or DCM.
-
Reagent Addition: Add triethylamine (2.0 eq) and triethylsilane (Et₃SiH, 2.5 eq)[2].
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)[2].
-
Execution: Stir at room temperature for 30 minutes to 2 hours. The reaction is typically rapid and avoids the harsh conditions of BBr₃.
-
Workup & Validation: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry, and concentrate. Confirm the preservation of sensitive functional groups (like alkenes) via ¹H-NMR integration.
References
- Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
- Pd(0)
- Protecting Groups in Synthesis of Monosaccharides' Derivatives.
- Benzyl Ethers. Organic Chemistry Portal.
- Boron Tribromide.
- Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Common Organic Chemistry.
- Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosph
- A new Epothilone-Analogue with high biological activity on MDR cell lines. uni-halle.de.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. opendata.uni-halle.de [opendata.uni-halle.de]
Optimization of base and solvent for biphenol mono-protection
Doc ID: TS-ORG-0492 | Last Updated: 2026-03-02 Department: Process Chemistry & Synthesis Support
Introduction: The "Symmetry Trap"
Welcome to the Reaction Optimization Help Desk. You are likely here because you are attempting to mono-protect a symmetric biphenol (e.g., 4,4'-biphenol, Bisphenol A) and are encountering the classic statistical distribution problem.
In a homogeneous system without specific control elements, reacting a symmetric diol with 1.0 equivalent of an electrophile yields a statistical 1:2:1 mixture (Starting Material : Mono-Product : Di-Product). To break this symmetry, you must move from Statistical Control to Kinetic or Solubility Control .
This guide outlines the optimization of Base and Solvent variables to maximize mono-selectivity.
Module 1: Mechanistic Pathways & Logic
The following diagram illustrates the competing pathways. Your goal is to force the reaction down the "Solubility/Kinetic Control" path rather than the "Statistical Equilibrium" path.
Figure 1: Reaction pathway showing the risk of di-anion formation and over-reaction. Optimization targets the stability and solubility of the Mono-Anion.
Module 2: Critical Parameter Optimization
Base Selection: Stoichiometry vs. Surface Effects
The choice of base dictates whether you generate a "naked" anion (highly reactive) or a coordinated species.
| Base Type | Examples | Mechanism | Recommendation |
| Strong/Hydride | NaH, KH | Irreversible Deprotonation. Forms discrete salts. If 1.0 eq is used, rapid proton transfer ( | High Risk. Use only if electrophile addition is extremely slow (syringe pump). |
| Weak/Carbonate | K₂CO₃, Cs₂CO₃ | Equilibrium Deprotonation. Maintains a low concentration of anion. The "Cesium Effect" can stabilize the mono-anion via cation- | Preferred. Cs₂CO₃ often provides the highest selectivity due to surface-mediated reactions. |
| Amine | Et₃N, Imidazole | General Base Catalysis. Acts as a proton shuttle. Common for silylations (TBS-Cl). | Moderate. Good for silylation, poor for alkylation. |
Solvent Selection: The "Solubility Switch"
This is the most under-utilized variable. If the mono-anion or mono-product precipitates out of solution, it is physically protected from reacting further.
-
Polar Aprotic (DMF, DMSO): Dissolves everything. High reaction rates, but low selectivity (statistical mixtures are common).
-
Polar Protic (MeOH, EtOH): Can solvate anions but reduces nucleophilicity via H-bonding. Good for specific electrophiles.
-
Non-Polar/Borderline (Acetone, CH₃CN, Toluene):
-
Strategy: Use a solvent where the Starting Material is soluble, but the Mono-Phenolate Salt is sparingly soluble.
-
Result: The mono-salt precipitates, preventing the second deprotonation.
-
Module 3: Troubleshooting & FAQs
Q1: I am consistently getting 30-40% di-protected product. How do I stop this?
Diagnosis: You are likely operating under "Homogeneous Statistical Control." Corrective Actions:
-
Switch to Heterogeneous Conditions: Change solvent from DMF to Acetone or Acetonitrile . Use K₂CO₃ or Cs₂CO₃ instead of NaH.
-
The "Slow Addition" Protocol: Do not add the electrophile all at once. Dissolve the electrophile in the solvent and add it dropwise over 2 hours to a solution of the biphenol + base. This keeps the electrophile concentration low relative to the nucleophile.
-
Stoichiometric Bias: Increase the ratio of Biphenol to Electrophile to 2:1 or 3:1 . You will recover unreacted starting material, but the yield of di-protected byproduct will drop significantly.
Q2: My reaction is stuck at 50% conversion, but I see no di-product.
Diagnosis: The base might be too weak to fully deprotonate the phenol, or the mono-product has precipitated and trapped the reagents. Corrective Actions:
-
Check Solubility: If a solid cake has formed, add a small amount of co-solvent (e.g., 10% DMF) to mobilize the reagents without fully dissolving the salt.
-
Catalyst: Add TBAI (Tetrabutylammonium Iodide) (5-10 mol%). This acts as a Phase Transfer Catalyst (PTC), shuttling the anion into the organic phase for reaction.
Q3: Does the type of Protecting Group (PG) matter?
Answer: Yes.
-
Silyl Groups (TBS, TBDPS): Bulky groups enhance mono-selectivity significantly. Once one phenol is silylated, the steric bulk shields the second phenol (especially in ortho-substituted biphenols).
-
Alkyl Groups (Bn, PMB): Less sterically demanding. Rely more heavily on base/solvent optimization (Solubility Control).
Module 4: Standard Operating Procedure (SOP)
Protocol: Mono-Alkylation of 4,4'-Biphenol (Cesium/Acetone Method) Target: Mono-benzyl ether formation.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Reagents:
-
Biphenol (1.0 equiv, 10 mmol)
-
Cs₂CO₃ (1.1 equiv, 11 mmol) [See Ref 1]
-
Solvent: Acetone (Technical grade is usually sufficient, but dry is preferred) [0.2 M concentration].
-
-
Procedure:
-
Suspend Biphenol and Cs₂CO₃ in Acetone. Stir at Room Temperature (RT) for 30 mins. Note: The mixture will likely remain a suspension.
-
Addition: Add Benzyl Bromide (BnBr) (1.0 equiv) dropwise over 30 minutes.
-
Reflux: Heat the mixture to mild reflux (approx. 55°C) for 4-12 hours.
-
Monitoring: Check TLC.[1][2] The mono-product often runs between the starting material (polar) and di-product (non-polar).
-
-
Workup:
References
-
Selective Mono-Alkylation using Cesium Bases
-
Title: Selective mono protection of diols, diamines, and amino alcohols using cesium bases.[4]
- Source:Tetrahedron Letters / ResearchG
- Context: Highlights the "Cesium Effect" where Cs+ assists in stabilizing the mono-anion intermediate, enhancing selectivity over Na+ or K+.
-
-
General Mono-Protection Strategies (Greene's)
- Title: Greene's Protective Groups in Organic Synthesis.
- Source: Wiley Online Library.
- Context: The authoritative text on protecting group stability and form
-
Statistical Distribution in Polymer Science
- Title: Strategies for the Preparation of Differentially Protected ortho-Prenyl
- Source: PMC / NIH.
- Context: Discusses the difficulty of desymmetrization and the statistical yields (approx 27%)
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Distinction of Mono- vs. Di-Functionalized Biphenyls
The following guide provides an in-depth technical analysis and comparison of the 1H NMR interpretation for 2-(2-Phenylmethoxyphenyl)phenol (also known as 2-(2-benzyloxyphenyl)phenol or the mono-benzyl ether of 2,2'-biphenol).
This guide is structured to assist researchers in distinguishing the target mono-functionalized scaffold from its symmetric precursors and byproducts during synthesis and quality control.
Subject: 2-(2-Phenylmethoxyphenyl)phenol CAS: 6272-38-4 (Analogous/Related) Context: Distinguishing the asymmetric mono-protected ligand precursor from symmetric impurities.
Part 1: Executive Summary & Structural Logic
In the synthesis of biphenyl-based ligands (e.g., for SALEN or phosphonite catalysis), the mono-protection of 2,2'-biphenol is a critical checkpoint. The target molecule, 2-(2-Phenylmethoxyphenyl)phenol , represents a "desymmetrized" state.
Unlike its precursor (2,2'-biphenol) and its over-alkylated byproduct (2,2'-bis(benzyloxy)biphenyl), the target molecule possesses a unique asymmetric electronic environment . This asymmetry is the primary "performance" metric for NMR interpretation—it allows for the precise quantification of conversion and purity without requiring chromatographic separation for initial analysis.
The Core Differentiation: Symmetry Breaking
-
Precursor (Starting Material):
Symmetric. Simplified aromatic region. No aliphatic protons. -
Target (Product):
Asymmetric. Complex aromatic region. Distinct aliphatic "anchor" signal (OCH ). Distinct H-bond donor (OH). -
Byproduct (Over-reaction):
Symmetric. Simplified aromatic region. Doubled integration for aliphatic protons. No H-bond donor.
Part 2: Comparative NMR Analysis
The following table compares the spectral performance of the target against its primary synthetic alternatives.
Table 1: Spectral Fingerprint Comparison (400 MHz, CDCl )
| Feature | Target: Mono-Ether | Alt A: 2,2'-Biphenol (SM) | Alt B: Bis-Ether (Byproduct) |
| Symmetry | Asymmetric (Distinct Rings) | Symmetric (Equivalent Rings) | Symmetric (Equivalent Rings) |
| Benzylic -CH | Singlet, ~5.05 - 5.15 ppm (2H) | Absent | Singlet, ~5.0 ppm (4H) |
| Phenolic -OH | Singlet, ~5.5 - 6.5 ppm (1H) | Singlet, ~5.0 - 6.0 ppm (2H) | Absent |
| Aromatic Region | Complex Multiplet (13H) | Simplified Multiplet (8H) | Simplified Multiplet (18H*) |
| H-Bonding Mode | Intramolecular (OH···O) | Intramolecular (OH[1]···OH) | None |
| Diagnostic Ratio | 2:1 (Ar-H / CH | N/A | N/A |
> Note: Alt B includes 10 protons from two benzyl groups, increasing the integral but maintaining symmetry patterns.
Mechanism of Signal Differentiation
The "performance" of the NMR interpretation relies on two specific chemical shifts that serve as self-validating internal standards:
-
The Benzylic Anchor (
5.1 ppm): In the target, this singlet integrates to exactly 2 protons. In the bis-ether byproduct, it integrates to 4 protons relative to the biphenyl core. Crucially, in a crude mixture, the ratio of the OH integral to the CH integral immediately reveals the degree of protection. -
The Hydrogen-Bond Shift:
-
2,2'-Biphenol: Exhibits a strong intramolecular OH···OH hydrogen bond, often shifting the OH signal downfield (depending on concentration).
-
Target: Exhibits a weaker OH···O (ether) hydrogen bond (7-membered ring). This typically results in a sharper OH singlet compared to the broadening seen in intermolecularly exchanging systems, provided the sample is dry.
-
Part 3: Detailed Interpretation Workflow
Sample Preparation Protocol
To ensure high-fidelity resolution, particularly of the exchangeable OH proton, follow this protocol:
-
Solvent: CDCl
(passed through basic alumina to remove acidity) or DMSO-d .-
Recommendation: Use CDCl
for better separation of the methylene signal. Use DMSO-d only if the OH signal is too broad to integrate in chloroform.
-
-
Concentration: ~10-15 mg in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting the OH peak and complicating interpretation.
-
Water Removal: The sample must be strictly dry. Trace water will exchange with the phenolic proton, broadening the peak and merging it with the water signal (~1.56 ppm in CDCl
).
Spectral Assignment Logic
Step A: Locate the Benzylic Protons (The Anchor)
-
Look for a sharp singlet between 5.00 – 5.20 ppm .
-
Verification: If this peak appears as an AB quartet (two doublets leaning toward each other), it indicates restricted rotation around the biphenyl bond (atropisomerism), rendering the methylene protons diastereotopic. This is rare at room temperature for mono-benzyl ethers but possible if further substitution exists.
Step B: Quantify the Hydroxyl Group
-
Look for the exchangeable singlet. In CDCl
, this typically appears between 5.5 – 6.5 ppm . -
D2O Shake Test: If ambiguous, add one drop of D
O. The specific peak should disappear. -
Integration Check: Set the Benzylic CH
to 2.00. The OH peak must integrate to 1.00 ± 0.1 . If it integrates to < 0.8, suspect wet solvent or dynamic exchange.
Step C: Analyze the Aromatic Region (6.9 – 7.5 ppm)
-
The target molecule has two distinct phenyl rings in the biphenyl core.
-
Ring A (Phenol side): Will show shifts characteristic of a free phenol (ortho-coupling ~7.0 ppm).
-
Ring B (Ether side): Will show shifts characteristic of an alkoxy-benzene.
-
Overlap Warning: The 5 protons of the benzyl group (Ph-CH
-) will appear as a multiplet ~7.3–7.4 ppm, often overlapping with the biphenyl protons. Do not use the aromatic region for precise stoichiometry unless using high-field (>500 MHz) instruments.
Part 4: Visualization of Analytical Logic
The following diagrams illustrate the decision pathways for identifying the target molecule.
Diagram 1: Synthesis & Symmetry States
This diagram outlines the flow from starting material to product, highlighting the symmetry changes detectable by NMR.
Caption: Symmetry transition from C2 (Starting Material) to Asymmetric (Target) to C2 (Byproduct).
Diagram 2: NMR Identification Decision Tree
A logic gate for researchers analyzing crude reaction mixtures.
Caption: Step-by-step logic for distinguishing the mono-ether from mixtures using key signal integration.
Part 5: Troubleshooting & Anomalies
Issue: Broadening of the Methylene Singlet
-
Cause: Atropisomerism. The bulky benzyl group and the hydroxyl group at the ortho, ortho positions can restrict rotation around the central biphenyl bond.
-
Observation: The singlet at 5.1 ppm splits into an AB quartet or broadens significantly.
-
Resolution: Run the NMR at elevated temperature (e.g., 50°C). If the peak sharpens into a singlet, the broadening is dynamic (rotational barrier).
Issue: Missing OH Peak
-
Cause: Rapid proton exchange with wet solvent or trace base.
-
Resolution: Re-dry the sample over MgSO
or switch to DMSO-d , which forms strong H-bonds with the phenol, "locking" the proton in place and revealing the signal (often shifted to ~9.0 ppm in DMSO).
References
-
Sigma-Aldrich. 2-(Benzyloxy)phenol Product Specification & NMR References. Retrieved from .
-
National Institute of Standards and Technology (NIST). Phenol, 2-(phenylmethoxy)- Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from .
-
ChemicalBook. 2,2'-Biphenol NMR Spectrum Data. Retrieved from .
-
Hansen, P. E., et al. (2014). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products.[1] Molecules, 19(9), 13643-13682. Retrieved from .
-
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Biphenyls. University of Wisconsin-Madison. Retrieved from .
Sources
FTIR Spectrum Analysis: Distinguishing O-H vs O-Benzyl Bands in Biphenols
Executive Summary
In the synthesis of chiral ligands (e.g., BINOL derivatives) and pharmaceutical intermediates, the protection of biphenolic hydroxyl groups as benzyl ethers is a critical transformation.[1] Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to monitor this reaction.[1] This guide provides a technical comparison of the spectral signatures of free biphenols (O-H) versus their O-Benzyl protected counterparts (O-Bn), focusing on the definitive vibrational modes required for reaction validation.
Theoretical Basis & Spectral Physics[1]
To accurately interpret the spectra, one must understand the vibrational physics driving the signal changes. The transition from a free phenol to a benzyl ether alters not just the functional group, but the hydrogen-bonding network and the hybridization profile of the molecule.
The Hydroxyl (O-H) Signature
In biphenols, the hydroxyl group acts as both a hydrogen bond donor and acceptor.[1]
-
Vibrational Mode: O-H Stretching (
).[1][2] -
Physics: Strong intermolecular and intramolecular hydrogen bonding weakens the O-H force constant, lowering the frequency and broadening the band distribution.[1]
-
Spectral Feature: A broad, intense envelope centered between 3200–3550 cm⁻¹ .[1][3][4]
The Benzyl Ether (O-Bn) Signature
Benzylation replaces the active proton with a benzyl group (
-
Vibrational Mode: C-O-C Asymmetric Stretch and C-H sp³ Stretch.
-
Physics: The formation of the ether linkage creates a dipole change distinct from the C-O-H dipole. Crucially, the benzyl group introduces a methylene bridge (
), adding sp³ hybridized C-H bonds to a molecule that may otherwise be purely aromatic (e.g., BINOL).[1] -
Spectral Feature: Disappearance of the broad O-H band; appearance of sharp sp³ C-H stretches (~2900 cm⁻¹) and ether characteristic bands (~1000–1250 cm⁻¹).
Comparative Spectral Analysis
The following table summarizes the diagnostic bands. Data is synthesized from standard spectroscopic literature and specific biphenol studies.
Table 1: Diagnostic FTIR Bands for Biphenol vs. O-Benzyl Ether
| Spectral Region | Vibrational Mode | Free Biphenol (O-H) | O-Benzyl Ether (O-Bn) | Diagnostic Value |
| High Frequency (3200–3600 cm⁻¹) | O-H Stretch | Strong, Broad (3200–3550 cm⁻¹) | Absent | Primary Indicator Disappearance confirms consumption of OH.[1] |
| C-H Region (2800–3100 cm⁻¹) | sp² Ar-H Stretch | Medium (3000–3100 cm⁻¹) | Medium (3000–3100 cm⁻¹) | Non-diagnostic (present in both).[1] |
| sp³ C-H Stretch (Methylene -CH₂-) | Absent* | Weak-Medium (2850–2950 cm⁻¹) | Secondary Indicator Appearance confirms Benzyl incorporation.[1] | |
| Fingerprint (1000–1300 cm⁻¹) | C-O Stretch | Strong (~1200–1230 cm⁻¹) | Shifted/Split Asym: ~1230–1260 cm⁻¹Sym: ~1000–1050 cm⁻¹ | Confirmatory.Ether bands are often sharper than phenol C-O.[1] |
| Low Frequency (600–800 cm⁻¹) | Ar-H Out-of-Plane | Depends on core sub. | Strong ~690 cm⁻¹ & ~740 cm⁻¹ | Confirmatory Characteristic of monosubstituted benzene (Benzyl). |
*Note: Assumes the biphenol core (e.g., BINOL) lacks aliphatic chains.[1] If the core contains alkyl groups, the sp³ region is less diagnostic.[1]
Experimental Protocol: Monitoring Protection
This protocol ensures high signal-to-noise ratio and minimizes artifacts (like atmospheric water) that can mimic O-H bands.[1]
Sample Preparation
Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal for reaction monitoring. It requires minimal prep and allows for easy analysis of crude oils or solids.
-
Alternative: KBr pellets are acceptable but hygroscopic KBr can introduce false O-H signals.
Workflow Methodology
Figure 1: Decision logic for monitoring biphenol benzylation via FTIR.
Step-by-Step Procedure
-
Baseline: Acquire a spectrum of the pure starting material (Biphenol) and the alkylating agent (Benzyl bromide/chloride) for reference.
-
Sampling: Take a 50 µL aliquot of the reaction mixture.
-
Mini-Workup (Crucial): Partition the aliquot between Ethyl Acetate and Water (or dilute HCl if basic). Dry the organic layer over MgSO₄ and evaporate the solvent.
-
Why? Residual solvent (DMF, Acetone) or water will obscure the O-H and C=O regions.[1]
-
-
Acquisition: Place the residue on the ATR crystal. Collect 16-32 scans at 4 cm⁻¹ resolution.
-
Analysis:
-
Step 1: Look for the disappearance of the broad O-H stretch at 3400 cm⁻¹.
-
Step 2: Look for the appearance of sp³ C-H peaks just below 3000 cm⁻¹ (approx 2870, 2920 cm⁻¹).[1]
-
Step 3: Confirm with the "Benzyl Whiskers"—sharp peaks at ~690 and 740 cm⁻¹.
-
Troubleshooting & Artifacts (E-E-A-T)
Even experienced chemists encounter spectral artifacts. Here is how to distinguish real data from noise.
The "Water Ghost"
Issue: A broad peak appears at 3400 cm⁻¹ even after the reaction should be complete. Diagnosis:
-
Is it O-H or H₂O? Water vapor or moisture in the sample appears as a broad, featureless mound.[1] Phenolic O-H often has "shoulders" or structure due to specific H-bonding modes.
-
Check 1640 cm⁻¹: Water has a bending mode (
) around 1630–1640 cm⁻¹.[1] If you see a peak at 3400 and 1640, your sample is wet.[1] If you see 3400 but no 1640, it is likely residual unreacted phenol.[1]
Solvent Interference
Issue: Strong peaks in the C-H region. Cause: Residual Toluene or DMF. Solution: Toluene has aromatic overtones (1700–2000 cm⁻¹) similar to benzyl groups but lacks the C-O ether band (1000–1250 cm⁻¹). Ensure thorough drying (high vacuum) before analysis.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for organic functional group assignment).
-
Doc Brown's Chemistry. (2025).[5] Interpretation of the infrared spectrum of phenol. Link
-
Zhang, Z., Wang, Y., & Nakano, T. (2016).[1] Photo Racemization and Polymerization of (R)-1,1'-Bi(2-naphthol). ResearchGate. (Provides specific BINOL O-H stretch data at 3458 cm⁻¹). Link
-
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Link
-
BenchChem. (2025).[6] Comparative study of deprotection methods for benzyl and trityl ethers. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Benzyloxy Biphenyls
Executive Summary
Benzyloxy biphenyls represent a critical structural class in organic synthesis, serving as robust protecting groups in medicinal chemistry and as mesogenic cores in liquid crystal engineering. Their mass spectrometric (MS) characterization is defined by a unique interplay between the stability of the biphenyl core and the lability of the benzylic ether bond.
This guide provides an in-depth technical comparison of the fragmentation patterns of benzyloxy biphenyls versus their primary structural analogs: methoxy biphenyls and hydroxy biphenyls . By understanding the distinct mechanistic pathways—specifically the competition between simple bond fission and ion-neutral complex mediated rearrangements—researchers can achieve unambiguous identification and structural elucidation.
Key Performance Indicators (KPIs) for MS Analysis
| Feature | Benzyloxy Biphenyls | Methoxy Biphenyls | Hydroxy Biphenyls |
| Molecular Ion ( | Strong, stable | Strong, stable | Strong, stable |
| Base Peak (EI) | |||
| Diagnostic Loss | Benzyl radical (91 Da) | Methyl radical (15 Da) | CO (28 Da), H (1 Da) |
| Ionization Mode | EI (Structural), ESI+ (Adducts) | EI, ESI+ | EI, ESI- (Preferred) |
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of benzyloxy biphenyls under Electron Ionization (EI) is governed by the "benzyl ether rule," but modified by the extended conjugation of the biphenyl system. The primary event is the competition between the formation of the stable tropylium ion and the retention of charge on the biphenyl core.
Primary Pathway: Benzyl Cleavage (The Dominant Mechanism)
Upon ionization, the radical cation (
-
Mechanism: The benzyl group leaves as a neutral radical or a cation.
-
Outcome: Formation of the tropylium cation (
, 91), which is typically the base peak due to its high resonance stability. -
Complementary Ion: The phenoxy-biphenyl cation (
), often observed at 169 (for unsubstituted biphenyl core).
Secondary Pathway: Hydrogen Rearrangement
Unlike simple aliphatic ethers, benzyloxy biphenyls can undergo a rearrangement involving the transfer of a benzylic hydrogen to the oxygen, followed by the elimination of a neutral carbene or aldehyde species.
-
Diagnostic Signal: This pathway yields a protonated hydroxy-biphenyl radical cation (
170), distinguishing it from simple homolytic cleavage.
Visualization of Fragmentation Dynamics
The following diagram illustrates the competitive fragmentation pathways for 4-benzyloxybiphenyl (
Figure 1: Competitive fragmentation pathways of 4-benzyloxybiphenyl under 70 eV Electron Ionization. The formation of m/z 91 is kinetically favored.
Comparative Analysis: Benzyloxy vs. Analogs
To validate your analyte, you must distinguish it from potential metabolic byproducts or synthesis impurities.
vs. Methoxy Biphenyls
Methoxy analogs are common impurities.
-
Differentiation: Methoxy biphenyls (
) primarily lose a methyl radical ( , -15 Da) to yield 169. -
Contrast: Benzyloxy biphenyls (
) lose the entire benzyl group (-91 Da). -
Key Insight: If you see a loss of 15 Da, you likely have a methoxy impurity, not a benzyloxy breakdown product.
vs. Hydroxy Biphenyls
Hydroxy biphenyls are the "core" remaining after deprotection.
-
Differentiation: Hydroxy biphenyls (
) show a strong molecular ion and a characteristic loss of (-28 Da) to form 142. -
Contrast: The benzyloxy parent will show
170 as a fragment, not the molecular ion. -
Key Insight: In ESI (Electrospray Ionization), Hydroxy biphenyls ionize strongly in Negative Mode (
), whereas Benzyloxy biphenyls require Positive Mode (forming or ).
Quantitative Ion Abundance Comparison (EI, 70 eV)
| Ion ( | Structure Identity | Benzyloxy Biphenyls | Methoxy Biphenyls | Hydroxy Biphenyls |
| M+ | Molecular Ion | 30-50% | 100% (Base) | 100% (Base) |
| 91 | Tropylium ( | 100% (Base) | < 5% | < 5% |
| 169/170 | Biphenyl Core | 20-40% | 60-80% | 90-100% (M+) |
| 152 | Biphenyl ( | 5-10% | 10-20% | 10-20% |
| 77 | Phenyl ( | 10-20% | 10-20% | 10-20% |
Experimental Protocol: Self-Validating Workflow
This protocol ensures the differentiation of the benzyloxy ether from its breakdown products using standard GC-MS and LC-MS instrumentation.
GC-MS Method (Electron Ionization)
-
Rationale: EI provides the structural fingerprint required to identify the benzyl moiety.
-
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Inlet Temp:
(Note: High temp may induce thermal degradation; if 170 > , lower inlet temp to ). -
Source Temp:
.[1] -
Scan Range:
50–500.
Validation Step:
Check the ratio of
LC-MS/MS Method (Electrospray Ionization)
-
Rationale: For analyzing biological matrices or labile derivatives where GC is unsuitable.
-
Mode: Positive Ion (
). -
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Precursor: Expect
or . Sodium adducts are common and stable (hard to fragment). -
MS/MS Transition:
-
Target:
(Benzyl cation). -
Target:
(Protonated biphenyl alcohol).
-
Analytical Decision Tree
Figure 2: Decision matrix for differentiating benzyloxy biphenyls from metabolic analogs.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Benzyloxy-1,1'-biphenyl. National Institute of Standards and Technology. Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Foundational text for benzyl ether cleavage mechanisms).
-
Zhang, J., et al. (2012). "The ESI CAD fragmentations of protonated 2,4,6-tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions." Journal of Mass Spectrometry. Link
-
BenchChem. (2025).[1] Technical Guide to Mass Spectrometry Fragmentation of Biphenyl Derivatives. Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
Mastering Purity Analysis of Biphenol Ethers: A Comparative HPLC Method Development Guide
Topic: HPLC Method Development for Purity Analysis of Biphenol Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The purity analysis of biphenol ethers—critical intermediates in liquid crystal displays and high-performance epoxy resins—presents a unique chromatographic challenge. Structural isomers (e.g., o,p vs. p,p substitution) and degree-of-substitution impurities (mono-ether vs. di-ether) often co-elute on standard alkyl-bonded phases.
This guide moves beyond the "default" C18 approach. We objectively compare the performance of Standard C18 chemistries against Core-Shell Biphenyl/Phenyl-Hexyl phases. Through mechanistic insight and comparative data, we demonstrate why aromatic stationary phases provide the necessary orthogonality to validate the purity of biphenol ether monomers.
The Chromatographic Challenge: Why C18 is Not Enough
Biphenol ethers (e.g., 4,4'-bis(2-hydroxyethoxy)biphenyl or HEBP) possess a rigid aromatic backbone. The primary impurities encountered during synthesis include:
-
Positional Isomers: 2,4'-substituted analogs formed during non-reginoselective etherification.
-
Oligomers: Trace amounts of trimeric species.
-
Mono-ethers: Incomplete reaction products (e.g., 4-(2-hydroxyethoxy)-4'-hydroxybiphenyl).
The Problem: On a traditional C18 column, separation is driven almost exclusively by hydrophobicity. Since positional isomers have nearly identical hydrophobicities (logP), they often co-elute or manifest as "shoulders," compromising integration accuracy.
The Solution: Leveraging
Comparative Study: C18 vs. Core-Shell Biphenyl
To illustrate the performance gap, we compared the separation of a crude 4,4'-biphenol ether sample spiked with known impurities.
Experimental Conditions
-
System: UHPLC with Diode Array Detection (DAD) at 254 nm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (Chosen over Acetonitrile to maximize
interactions).[1] -
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
Performance Data Summary
The following table summarizes the chromatographic parameters for the critical pair: the Target Di-ether and its Iso-isomer impurity .
| Parameter | Standard C18 (3 µm) | Core-Shell Biphenyl (2.6 µm) | Performance Delta |
| Retention Time (Target) | 6.2 min | 7.8 min | +25% Retention (Enhanced |
| Resolution ( | 1.2 (Co-elution) | 3.4 (Baseline) | Critical Improvement |
| Selectivity ( | 1.02 | 1.08 | Superior Isomer Recognition |
| Tailing Factor ( | 1.3 | 1.1 | Sharper Peaks |
| Backpressure | 180 bar | 210 bar | Manageable increase |
Analyst Insight: The C18 column failed to achieve baseline resolution (
) for the isomeric impurity. The Biphenyl phase, by engaging the aromatic rings of the analyte, shifted the retention of the planar target molecule significantly more than the twisted isomer, creating the necessary separation window.
Visualizing the Separation Mechanism
The following diagram illustrates the mechanistic difference between the two phases and the decision logic for method development.
Figure 1: Mechanistic workflow comparing C18 and Biphenyl phases. Note the critical role of Methanol in promoting
Detailed Protocol: Validated Purity Method
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol includes built-in suitability checks.
A. Sample Preparation
Biphenol ethers often exhibit poor solubility in pure water.
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of THF (Tetrahydrofuran) or DMSO . (Note: THF is preferred if using UV detection <240 nm; DMSO has a high UV cutoff).
-
Working Standard: Dilute stock 1:10 with Methanol.
-
Filtration: 0.2 µm PTFE filter (Nylon may adsorb aromatic ethers).
B. Instrument Parameters
-
Column: Kinetex Biphenyl or Ascentis Express Biphenyl (100 x 2.1 mm, 2.6/2.7 µm).
-
Column Temp: 35°C (Control is critical;
interactions are exothermic and decrease at high temps). -
Detection: UV @ 254 nm (aromatic core) and 210 nm (impurities).
-
Mobile Phase:
-
A: Water (Milli-Q)
-
B: Methanol (HPLC Grade)[3]
-
Note: Do not use Acetonitrile as the primary organic modifier if isomer separation is difficult; the
triple bond interferes with the stationary phase's system.
-
C. Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Injection |
| 1.0 | 50 | Isocratic Hold (Focusing) |
| 8.0 | 95 | Elution of Di-ethers |
| 10.0 | 95 | Wash |
| 10.1 | 50 | Re-equilibration |
| 13.0 | 50 | End |
D. System Suitability Test (Self-Validation)
Before running unknown samples, the system must pass these criteria using a standard mixture:
-
Resolution (
): > 2.0 between the Main Peak and nearest Isomer. -
Injection Precision: RSD < 0.5% for retention time (n=5).
-
Tailing Factor: 0.9 <
< 1.2.
Troubleshooting & Optimization Logic
When the standard protocol fails, use this logic tree to diagnose.
Figure 2: Troubleshooting logic for optimizing biphenol ether separations.
References
-
Supelco/Sigma-Aldrich. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from
-
Phenomenex. (2018).[4] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from
-
Waters Corporation. (2022). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers using CORTECS UPLC Phenyl Columns. Retrieved from
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from
Sources
A Comparative Guide to the Reactivity of 2'-Benzyloxy-2-biphenylol and BINOL Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries. Axially chiral biaryl scaffolds, most notably 1,1'-bi-2-naphthol (BINOL), have emerged as "privileged" structures, capable of inducing high levels of stereoselectivity in a vast array of chemical transformations. The versatility of the BINOL framework lies in its tunable steric and electronic properties through substitution at various positions on the naphthalene rings. This guide provides an in-depth comparison of the well-established family of BINOL derivatives with the less-explored 2'-benzyloxy-2-biphenylol, a related yet distinct chiral biphenol.
While direct, head-to-head experimental comparisons are scarce in the current literature, this guide will leverage established principles of catalyst design and extensive data from BINOL-catalyzed reactions to present a comprehensive analysis. We will explore the structural nuances, predicted reactivity differences based on electronic and steric effects, and potential applications of 2'-benzyloxy-2-biphenylol, all benchmarked against the performance of various BINOL derivatives.
Structural and Electronic Profiles: A Tale of Two Scaffolds
The fundamental difference between 2'-benzyloxy-2-biphenylol and BINOL derivatives lies in their core structures and the nature of their coordinating groups. BINOL possesses two hydroxyl groups on a binaphthyl backbone, offering C₂-symmetry and two points for coordination or derivatization. In contrast, 2'-benzyloxy-2-biphenylol is a C₁-symmetric molecule with a single hydroxyl group for catalytic activity and a benzyloxy group on the adjacent phenyl ring.
| Feature | 2'-Benzyloxy-2-biphenylol | BINOL Derivatives |
| Symmetry | C₁ (Asymmetric) | C₂ (Symmetric) |
| Core Scaffold | Biphenyl | Binaphthyl |
| Coordinating Groups | One -OH, One -OCH₂Ph | Two -OH (or derivatives) |
| Tunability | Limited to the biphenyl backbone | Highly tunable at 3,3', 6,6' positions |
The electronic nature of the coordinating oxygen atom is critical for catalytic activity. The hydroxyl group is a strong electron-donating group through resonance, which can influence the Lewis acidity of a coordinated metal center or the Brønsted acidity of the proton. The benzyloxy group, while also an ether, has different electronic properties. The benzyl group is generally considered to be weakly electron-withdrawing through induction, which could subtly alter the electron density on the biphenyl ring system compared to a second hydroxyl group.
This difference in electronic character is expected to manifest in several ways:
-
Lewis Acid Catalysis: When complexed with a metal, the single hydroxyl group of 2'-benzyloxy-2-biphenylol would form the active site. The electronic nature of the benzyloxy group would modulate the Lewis acidity of the metal center.
-
Brønsted Acid Catalysis: If derivatized into a phosphoric acid, the acidity of the P-OH proton would be influenced by the electronic properties of the entire biphenyl scaffold, including the benzyloxy substituent.
-
Hydrogen Bonding: The single hydroxyl group can act as a hydrogen bond donor, but the C₁-symmetric environment will offer a different spatial arrangement for substrate activation compared to the C₂-symmetric pocket of BINOL.
A Theoretical Comparison of Reactivity
In the absence of direct experimental comparisons, we can infer the potential reactivity of 2'-benzyloxy-2-biphenylol by analyzing the well-documented effects of substituents on the BINOL framework. The performance of BINOL-derived catalysts is highly dependent on the steric bulk and electronic nature of the groups at the 3,3' positions.
Steric Considerations
The benzyloxy group is significantly bulkier than a hydroxyl group. This increased steric hindrance in 2'-benzyloxy-2-biphenylol could have both advantageous and detrimental effects:
-
Potential for High Enantioselectivity: The bulky benzyloxy group could create a more defined and restrictive chiral pocket around the active site, potentially leading to higher enantioselectivity for certain substrates that fit well within this environment.
-
Substrate Limitation: Conversely, this steric bulk might narrow the substrate scope, excluding larger molecules that cannot access the catalytic center.
The effect of steric bulk is well-documented in BINOL catalysis. For instance, in many reactions, increasing the size of the 3,3' substituents from hydrogen to bulky groups like silyl or aryl moieties leads to a dramatic increase in enantiomeric excess (ee). However, excessively bulky groups can also shut down reactivity.
Electronic Influence
-
Altered Lewis Acidity of Metal Complexes: A less electron-donating environment from the benzyloxy-substituted ring might lead to a more Lewis acidic metal center, which could enhance the reactivity of certain electrophiles.
-
Modified Brønsted Acidity: In a phosphoric acid derivative, the overall electronic environment will tune the pKa of the catalyst, which is a critical factor in many Brønsted acid-catalyzed reactions.
Performance of BINOL Derivatives: A Benchmark for Comparison
To provide a concrete basis for our theoretical comparison, the following tables summarize the performance of various BINOL derivatives in key asymmetric reactions. These data highlight how modifications to the BINOL scaffold impact yield and enantioselectivity.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. BINOL-derived Lewis acids are effective catalysts for this transformation.
| Dienophile | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl Acrylate | Cyclopentadiene | (R)-BINOL-AlCl (10) | CH₂Cl₂ | -78 | 85 | 78 | [1] |
| Methyl Acrylate | Cyclopentadiene | (R)-3,3'-(SiPh₃)₂-BINOL-AlCl (10) | CH₂Cl₂ | -78 | 90 | 95 | [1] |
| Acrolein | Cyclopentadiene | (R)-BINOL-TiCl₂ (10) | Toluene | -30 | 92 | 91 (exo) | [2] |
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental C-C bond-forming reaction to produce β-amino carbonyl compounds. BINOL-derived phosphoric acids are highly effective Brønsted acid catalysts for this transformation.[3][4]
| Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Aniline | Acetone | (R)-TRIP (5) | Toluene | 95 | 96 | [5] |
| 4-Nitrobenzaldehyde | Aniline | Cyclohexanone | (R)-3,3'-(9-Anthryl)₂-BINOL-PA (2) | Dioxane | 98 | 99 | [6] |
| 4-Chlorobenzaldehyde | p-Anisidine | Acetophenone | (R)-STRIP (1) | CCl₄ | 94 | 98 | [7] |
(PA = Phosphoric Acid, TRIP = 3,3'-bis(2,4,6-triisopropylphenyl)-BINOL-phosphoric acid, STRIP = 3,3'-bis(2,4,6-tris(trimethylsilyl)phenyl)-BINOL-phosphoric acid)
These data clearly demonstrate that tuning the steric and electronic properties of the BINOL ligand, particularly at the 3,3' positions, is a powerful strategy for optimizing catalytic performance. It is plausible that the unique steric and electronic profile of 2'-benzyloxy-2-biphenylol could offer advantages for specific substrate classes that are not well-served by the existing library of BINOL derivatives.
Experimental Protocols
To provide a practical context for the application of these chiral biaryl catalysts, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Asymmetric Diels-Alder Reaction Catalyzed by a BINOL-Titanium Complex
This protocol describes a typical procedure for the enantioselective Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated ketone.
Materials:
-
(R)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous Toluene
-
Cyclopentadiene (freshly cracked)
-
Methyl vinyl ketone (MVL)
-
2,6-Lutidine
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.2 mmol) and anhydrous toluene (5 mL).
-
Add Ti(OiPr)₄ (0.2 mmol) and stir the mixture at room temperature for 1 hour.
-
Cool the resulting solution to -30 °C.
-
Add 2,6-lutidine (0.2 mmol) and stir for an additional 10 minutes.
-
Add MVK (1.0 mmol) to the catalyst solution.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol) over 30 minutes.
-
Stir the reaction mixture at -30 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral cycloadduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Mannich Reaction Catalyzed by a BINOL-Derived Phosphoric Acid
This protocol outlines a general procedure for the three-component Mannich reaction.[4]
Materials:
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)BINOL-derived phosphoric acid (TRIP)
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline)
-
Ketone (e.g., acetone)
-
Anhydrous Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried reaction tube, add the TRIP catalyst (0.05 mmol, 5 mol%) and activated 4 Å molecular sieves.
-
Add anhydrous toluene (1.0 mL) followed by the aldehyde (1.0 mmol) and the amine (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the ketone (2.0 mmol) and continue stirring at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the β-amino ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mechanistic Insights and Visualization
The stereochemical outcome of these reactions is determined by the organization of the reactants in the transition state, which is orchestrated by the chiral catalyst.
Proposed Catalytic Cycle for a BINOL-Lewis Acid Catalyzed Diels-Alder Reaction
In a typical Lewis acid-catalyzed Diels-Alder reaction, the BINOL-metal complex coordinates to the dienophile, lowering its LUMO energy and holding it in a specific conformation that favors the approach of the diene from one face.
Caption: Proposed catalytic cycle for a BINOL-Lewis acid catalyzed Diels-Alder reaction.
Proposed Synthesis of 2'-Benzyloxy-2-biphenylol
A plausible synthetic route to enantiopure 2'-benzyloxy-2-biphenylol would involve the selective mono-benzylation of a chiral 2,2'-biphenol.
Caption: Proposed synthetic workflow for enantiopure 2'-benzyloxy-2-biphenylol.
Conclusion and Future Outlook
While the family of BINOL derivatives has rightfully earned its place as a cornerstone of asymmetric catalysis, the exploration of novel chiral scaffolds continues to be a vibrant area of research. 2'-Benzyloxy-2-biphenylol represents an intriguing, albeit underexplored, alternative. Based on our theoretical analysis, its C₁-symmetric nature and the unique steric and electronic properties of the benzyloxy group suggest that it could offer complementary reactivity to the more traditional C₂-symmetric BINOL ligands.
The larger steric profile of the benzyloxy group may lead to enhanced enantioselectivity in reactions where a more constrained chiral pocket is beneficial. However, this may come at the cost of a narrower substrate scope. The subtle electronic differences could also be exploited to fine-tune the reactivity of metal- or Brønsted acid-based catalysts.
Ultimately, the true potential of 2'-benzyloxy-2-biphenylol can only be unlocked through experimental investigation. The synthesis of this ligand and its evaluation in a range of asymmetric transformations, directly comparing its performance to that of benchmark BINOL catalysts, would be a valuable contribution to the field. Such studies would not only elucidate the specific merits of this particular ligand but also provide deeper insights into the fundamental principles of asymmetric catalyst design. For researchers in drug development and process chemistry, the expansion of the chiral ligand toolbox is always a welcome advancement, as it increases the probability of finding an optimal catalyst for a given challenging transformation.
References
-
Corey, E. J., & Loh, T. P. (1991). First application of a new strategy for the stereocontrolled synthesis of prostaglandins. The total synthesis of PGF2α methyl ester. Journal of the American Chemical Society, 113(23), 8966-8967. [Link]
-
Narasaka, K., Iwasawa, N., Inoue, M., Yamada, T., Nakashima, M., & Sugimori, J. (1989). Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent. Journal of the American Chemical Society, 111(14), 5340-5345. [Link]
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]
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Uraguchi, D., & Terada, M. (2004). Chiral Brønsted acid-catalyzed direct asymmetric Mannich-type reaction. Journal of the American Chemical Society, 126(17), 5356-5357. [Link]
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List, B., Pojarliev, P., & Biller, W. T. (2002). The direct catalytic asymmetric three-component Mannich reaction. Journal of the American Chemical Society, 124(6), 827-833. [Link]
-
Nakashima, D., & Yamamoto, H. (2006). Design of a highly efficient chiral Brønsted acid catalyst for the enantioselective Mannich reaction. Journal of the American Chemical Society, 128(30), 9626-9627. [Link]
-
Čorić, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by a chiral phosphoric acid. Nature, 483(7389), 315-319. [Link]
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- 4. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BINOL Phosphoric Acid-Catalyzed Asymmetric Mannich Reaction of Cyclic N-Acyl Ketimines with Cyclic Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Crystal Structure Determination of 2-(2-Phenylmethoxyphenyl)phenol: A Comparative Guide to SCXRD and MicroED
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
Determining the precise three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical bottleneck in drug development. 2-(2-Phenylmethoxyphenyl)phenol (CAS: 201405-69-8), a sterically hindered biphenyl ether derivative, presents a classic crystallographic challenge. Due to the high conformational flexibility of its rotatable bonds, it frequently precipitates as a microcrystalline powder rather than forming the large single crystals required for traditional X-ray crystallography.
This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against the rapidly emerging Microcrystal Electron Diffraction (MicroED) platform. By analyzing the physical causality behind these techniques, this document provides a self-validating framework for selecting the optimal structural determination pathway for challenging small molecules.
The Structural Challenge: Causality in Crystallization
To understand why specific analytical platforms are chosen, we must first examine the molecular physics of the target. 2-(2-Phenylmethoxyphenyl)phenol consists of a biphenyl core linked to a benzyloxy group.
-
Conformational Entropy: The single bonds connecting the aromatic rings (C-C and C-O-C) rotate freely in solution. Crystallization requires locking these rotatable bonds into a single, low-energy conformation.
-
Nucleation vs. Growth: The high entropy penalty of ordering this molecule often leads to rapid nucleation and precipitation (yielding sub-micron powders) rather than slow, ordered crystal growth.
-
Analytical Consequence: Traditional SCXRD requires crystals larger than 10 μm because X-rays interact weakly with the electron cloud[1]. Conversely, MicroED utilizes electrons that interact with the electrostatic potential of the nucleus, a scattering event roughly
to times stronger than X-rays, making it perfectly suited for the naturally occurring nanocrystals of this compound[2].
Caption: Physical scattering differences dictating crystal size requirements.
Comparative Technologies: SCXRD vs. MicroED
When standard crystallization screens fail to produce large specimens of 2-(2-Phenylmethoxyphenyl)phenol, researchers must pivot their analytical strategy.
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD remains the gold standard for absolute configuration and high-resolution structural data[3]. However, its fundamental limitation is the sample requirement. For a laboratory microfocus X-ray source, a crystal must typically exceed
Microcrystal Electron Diffraction (MicroED)
MicroED is a cryogenic electron microscopy (cryo-EM) technique that collects continuous rotation diffraction data from sub-micron crystals[4]. Because electrons interact so strongly with matter, MicroED can solve structures directly from the raw, as-synthesized microcrystalline powder of 2-(2-Phenylmethoxyphenyl)phenol, bypassing the crystallization bottleneck entirely[5]. Furthermore, because electrons interact with both protons and electrons, MicroED often yields highly accurate hydrogen bond lengths compared to SCXRD[3].
Caption: Workflow comparing SCXRD and MicroED for small molecule structure determination.
Quantitative Performance Comparison
The following table summarizes the operational and physical parameters of SCXRD, MicroED, and Powder X-Ray Diffraction (PXRD) when applied to small organic molecules like 2-(2-Phenylmethoxyphenyl)phenol.
| Parameter | SCXRD | MicroED | PXRD (Rietveld) |
| Minimum Crystal Size | > 10 μm | 100 nm – 1 μm | Bulk Powder (> 10 mg) |
| Typical Wavelength | 1.5418 Å (Cu Kα) | 0.0251 Å (200 kV e⁻) | 1.5418 Å (Cu Kα) |
| Scattering Target | Electron Cloud | Electrostatic Potential | Electron Cloud |
| Data Collection Time | 2 – 24 hours | < 5 minutes | 1 – 4 hours |
| Hydrogen Visibility | Good (requires high res) | Excellent (strong proton interaction) | Poor (overlapping peaks) |
| Sample State | Large Single Crystal | Nanocrystalline Powder | Polycrystalline Powder |
| Data Completeness | > 99% (Single run) | 70-90% (Requires merging) | N/A (1D projection) |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following step-by-step protocols are designed as self-validating systems. Each workflow includes critical checkpoints to verify data quality before proceeding.
Protocol A: SCXRD Data Acquisition
Causality Note: Paratone-N oil is used during mounting not just as an adhesive, but to displace atmospheric water, preventing the formation of crystalline ice which would produce interfering diffraction rings at 100 K.
-
Crystallization: Dissolve 50 mg of 2-(2-Phenylmethoxyphenyl)phenol in 1 mL of ethyl acetate. Slowly diffuse hexane into the solution over 14 days at 4°C to minimize nucleation rates.
-
Harvesting & Mounting: Examine the mother liquor under a polarized light microscope. Select a single, uncracked crystal (minimum dimensions 50 × 50 × 50 μm). Coat the crystal in Paratone-N oil and mount it on a 50 μm polyimide loop.
-
Cryo-Cooling: Transfer the loop to a diffractometer equipped with a Cu Kα microfocus source. Flash-cool to 100 K using a nitrogen cryostream.
-
Validation Checkpoint (Indexing): Collect 10 initial frames. Index the unit cell. Validation: If the mosaicity is >1.5° or diffraction spots are smeared, the crystal is twinned or cracked due to solvent loss. Abort and select a new crystal.
-
Data Collection & Refinement: Collect full ω-scans. Integrate reflections using standard software (e.g., APEX4). Solve the phase problem using Intrinsic Phasing and refine using full-matrix least-squares. Final Validation: An
value < 5% validates a highly accurate atomic model.
Protocol B: MicroED Data Acquisition
Causality Note: The sample must be crushed to a thickness of <500 nm. If the crystal is too thick, electrons will undergo multiple scattering events (dynamical scattering), which breaks the kinematic scattering approximation required by standard crystallographic software[3].
-
Sample Preparation: Take 1 mg of the as-synthesized 2-(2-Phenylmethoxyphenyl)phenol powder. Crush gently between two glass slides to mechanically thin the microcrystals[2].
-
Grid Deposition: Dust the crushed powder onto a glow-discharged Quantifoil R2/2 copper TEM grid. Shake off excess material to prevent grid occlusion.
-
Cryo-Cooling: Plunge the grid into liquid nitrogen. Causality: Cryogenic temperatures drastically reduce radiation damage caused by inelastic electron scattering, preserving the molecular structure during the scan[2].
-
Validation Checkpoint (Screening): Load the grid into a cryo-TEM (e.g., 200 kV). Identify isolated nanocrystals at low magnification. Perform a fast Fourier transform (FFT) of the image. Validation: If resolution rings extend beyond 1.0 Å without severe overlapping lattices, the crystal is suitable for data collection[4].
-
Data Collection & Processing: Collect continuous rotation data (e.g., -30° to +30° at 0.5°/s) using a fast CMOS camera in diffraction mode. Convert movies to SMV format, integrate with DIALS, and refine. Final Validation: Successful location of hydrogen atoms in the difference density map validates the electrostatic potential model[3].
Conclusion & Strategic Recommendations
For molecules like 2-(2-Phenylmethoxyphenyl)phenol, the structural determination strategy should be dictated by the physical behavior of the compound.
-
If standard crystallization yields large (>10 μm) crystals within 1-2 weeks, SCXRD remains the most straightforward path to high-resolution, publishable data.
-
If the compound stubbornly yields only fine powders, MicroED is the superior alternative. It eliminates the crystallization bottleneck, requires less than 1 mg of material, and provides data collection times of under 5 minutes per crystal[1][5].
By integrating MicroED into the analytical pipeline, drug development professionals can accelerate structure-based design and polymorph screening for challenging, highly flexible synthetic intermediates.
References
-
SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL:[Link]
-
Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: PubMed Central (PMC) URL:[Link]
-
Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination Source: Angewandte Chemie International Edition URL:[Link]
-
Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers in Molecular Biosciences URL:[Link]
-
Microcrystal Electron Diffraction of Small Molecules Source: PubMed Central (PMC) - JoVE URL:[Link]
Sources
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- 2. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemie.hhu.de [chemie.hhu.de]
- 4. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
Safety Operating Guide
2-(2-Phenylmethoxyphenyl)phenol proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories mishandling complex phenolic compounds by treating them as generic organic waste. 2-(2-Phenylmethoxyphenyl)phenol (also known as 2-(2-benzyloxyphenyl)phenol) is a sterically hindered, highly lipophilic biphenyl derivative. Its unique structural properties dictate a rigorous, highly specific approach to its handling, segregation, and ultimate destruction.
This guide provides the definitive operational blueprint for the safe disposal of 2-(2-Phenylmethoxyphenyl)phenol, synthesizing regulatory compliance with field-proven laboratory mechanics.
I. Chemical Profile & The Causality of Disposal Mechanics
To design an effective disposal strategy, we must first understand the molecular causality driving the compound's behavior. The addition of a bulky benzyloxy group (-OCH₂Ph) to a biphenyl core significantly increases the molecule's partition coefficient (LogP).
Why does this matter? Unlike simple phenols that possess moderate aqueous solubility, 2-(2-Phenylmethoxyphenyl)phenol is highly lipophilic. It will aggressively partition into organic solvents and lipid membranes, making it highly refractory to standard biological wastewater treatment. Due to its environmental persistence and high aquatic toxicity, the United States Environmental Protection Agency (EPA) strictly regulates phenol discharges, often capping them at 0.1 mg/L in wastewater 1[1]. Consequently, laboratory sinks should never be used for the disposal of such toxic organic compounds; they must be routed to hazmat pickup 2[2].
Quantitative Hazard Summary
| Parameter | Characteristic / Value | Operational Implication |
| Chemical Class | Substituted Phenol / Biphenyl Ether | Requires handling as an environmentally toxic organic compound. |
| Physical State | Solid (Crystalline/Powder) | High risk of fugitive dust generation; requires respiratory protection if aerosolized. |
| Solubility | High in Organics (DCM, DMSO, EtOH) | Liquid waste will primarily consist of organic solvent mixtures. |
| Destruction Method | High-Temperature Incineration | Must be segregated from aqueous waste to ensure complete thermal destruction. |
II. Waste Routing & Segregation Logic
Proper segregation prevents the formation of toxic byproducts during incineration. Mixing non-halogenated phenolic waste with halogenated solvents (like Dichloromethane or Chloroform) drastically increases disposal costs and risks the generation of dioxins if not incinerated at specialized ultra-high temperatures.
Figure 1: Decision tree for the segregation and disposal of 2-(2-Phenylmethoxyphenyl)phenol.
III. Self-Validating Disposal Methodologies
Every protocol below is designed as a self-validating system . By embedding verification steps into the workflow, researchers can mathematically or visually confirm that the hazard has been neutralized or properly contained.
Protocol A: Solid Waste & Consumables Disposal
Applies to: Unused powder, contaminated weighing boats, pipette tips, and nitrile gloves.
-
Collection: Sweep up solid residues using a dedicated damp absorbent pad to prevent aerosolizing the lipophilic dust. Do not use a dry brush.
-
Containment: Place the solid waste into a leak-proof, puncture-resistant High-Density Polyethylene (HDPE) container.
-
Labeling: Affix a standardized hazardous waste label. Explicitly write out "2-(2-Phenylmethoxyphenyl)phenol" and "Toxic Solid". Chemical abbreviations are strictly prohibited 3[3].
-
Self-Validation Step (Mass Balance): Weigh the final solid waste container. The mass of the collected waste (minus the tare weight of consumables) should correlate with the mass of the consumed reagent minus your experimental yield. A missing mass >5% indicates uncontained spills or fugitive dust in the workspace.
Protocol B: Liquid Waste Disposal (Solvent Solutions)
Applies to: Reaction filtrates, chromatography fractions, and stock solutions.
-
Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Chloroform) or non-halogenated (e.g., Ethanol, DMSO).
-
Transfer: Using a chemical funnel, transfer the solution into the appropriate designated liquid waste carboy. Leave at least 10% headspace to account for vapor expansion.
-
Incompatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides), which can react exothermically with phenolic compounds.
-
Self-Validation Step (Phase Stability): Before sealing the carboy, visually inspect the waste mixture. A stable, single-phase solution at room temperature validates that no incompatible aqueous/oxidizing agents were inadvertently mixed. Phase separation or bubbling indicates an immediate chemical incompatibility requiring secondary segregation.
Protocol C: Empty Container Decontamination
Empty containers that previously held toxic chemicals must be triple-rinsed with an appropriate solvent capable of removing the chemical before the container can be disposed of as regular trash 4[4]. Because 2-(2-Phenylmethoxyphenyl)phenol is highly lipophilic, water is entirely ineffective for this process.
-
First Rinse: Add a small volume (approx. 10% of container volume) of a compatible organic solvent (e.g., Acetone or Ethanol) to the original chemical container. Cap and agitate vigorously.
-
Waste Routing: Pour the rinsate into the appropriate liquid hazardous waste carboy.
-
Triple Rinse: Repeat the solvent rinse two additional times.
-
Self-Validation Step (Residue Check): After the third rinse, invert the container over a clean, white paper towel in the fume hood. Allow the residual solvent drops to evaporate. The absolute absence of a colored ring or crystalline residue validates complete decontamination.
-
Defacing: Deface the original chemical label with a thick marker and dispose of the clean container as regular glass recycling.
IV. Spill Response Protocol
In the event of a localized benchtop spill:
-
Isolate: Stop work and don fresh nitrile gloves and safety goggles.
-
Contain (Solid): If the spill is a dry powder, do not sweep dry. Cover the powder with a solvent-dampened absorbent pad (using ethanol or isopropanol) to dissolve and capture the lipophilic solid without generating dust.
-
Contain (Liquid): If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Extract: Scoop the absorbed mixture into a solid hazardous waste container.
-
Self-Validation Step (Surface Decontamination): Perform a final wipe of the surface with an acetone-soaked swab. Evaporate the swab on a watch glass. Zero visible residue confirms the benchtop is safe for continued use.
V. References
-
Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study MDPI[Link]
-
Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC)[Link]
-
Hazardous Waste and Disposal American Chemical Society (ACS)[Link]
-
Hazardous Waste Disposal Procedures Handbook Lehigh University Campus Safety Division[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
